Ethyl 2,4-dichloro-6-methylnicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)7-6(10)4-5(2)12-8(7)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFJVVLTQSOWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345489 | |
| Record name | Ethyl 2,4-dichloro-6-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86129-63-7 | |
| Record name | Ethyl 2,4-dichloro-6-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86129-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 2,4-dichloro-6-methylnicotinate, a key intermediate in various chemical and pharmaceutical applications. The described methodology is based on the chlorination of a dihydroxy-nicotinate precursor, a robust and adaptable route for the synthesis of this class of compounds. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process commencing with the synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate. This intermediate is then subjected to a chlorination reaction to yield the final product. This pathway is advantageous due to the availability of starting materials and the relatively straightforward nature of the transformations.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
This procedure outlines the synthesis of the dihydroxy intermediate from ethyl 3-aminocrotonate and diethyl malonate.
Reaction: Ethyl 3-aminocrotonate + Diethyl malonate → Ethyl 2,4-dihydroxy-6-methylnicotinate
Materials:
-
Ethyl 3-aminocrotonate
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ammonium chloride
-
Basic activated carbon
-
Water
Procedure:
-
To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol).
-
Subsequently, add sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).
-
Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.
-
Upon completion of the reaction, cool the system to 50-60 °C.
-
Concentrate the mixture under reduced pressure to remove approximately 100 g of ethanol.
-
Slowly pour the concentrated solution into 1000 ml of water.
-
Add 10 g of basic activated carbon, stir for 1 hour, and then filter the mixture.
-
Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, which will cause the precipitation of a solid.
-
Collect the solid by filtration.
-
Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of Ethyl 2,4-dihydroxy-6-methylnicotinate.[1]
Step 2: Synthesis of this compound
This protocol describes the chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate using phosphorus oxychloride. This procedure is adapted from the synthesis of the analogous compound, Ethyl 4,6-dichloronicotinate.[2]
Reaction: Ethyl 2,4-dihydroxy-6-methylnicotinate + Phosphorus oxychloride (POCl₃) → this compound
Materials:
-
Ethyl 2,4-dihydroxy-6-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, slowly add Ethyl 2,4-dihydroxy-6-methylnicotinate to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for a minimum of 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully and slowly pour the residue into a beaker of ice water with stirring.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solution under vacuum to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the intermediate, Ethyl 2,4-dihydroxy-6-methylnicotinate.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Purity (%) | Reference |
| Ethyl 3-aminocrotonate | 129.16 | 100 | 0.7752 | - | - | [1] |
| Diethyl malonate | 160.17 | - | - | - | - | [1] |
| Sodium ethoxide | 68.05 | 65 | 0.9559 | - | - | [1] |
| Ethyl 2,4-dihydroxy-6-methylnicotinate | 197.19 | 125 | 0.634 | 81.85 | 99.5 (HPLC) | [1] |
Note: Quantitative data for the second step (chlorination) is not explicitly available in the searched literature for this specific substrate. The yield is expected to be comparable to similar chlorination reactions of hydroxypyridines.
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Chemical Properties of Ethyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,4-dichloro-6-methylnicotinate is a halogenated pyridine derivative with significant potential in the fields of agrochemicals and pharmaceuticals. Its chemical structure, characterized by a substituted pyridine ring, offers a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. Detailed experimental protocols, spectroscopic data, and a proposed biological mechanism of action are presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] The presence of two chlorine atoms and an ethyl ester group on the pyridine ring dictates its solubility and reactivity. It is generally insoluble in water but soluble in common organic solvents.[1]
Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate |
| CAS Number | 86129-63-7 |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| Appearance | Off-white solid |
| Melting Point | 53-57 °C |
| Boiling Point | 298.2 °C at 760 mmHg |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the chlorination of a nicotinic acid derivative followed by esterification, or the condensation of a substituted pyridine with an ethyl acetoacetate.[2]
Synthesis Workflow
A general workflow for the synthesis of this compound is depicted below. This process typically starts from 6-methylnicotinic acid, which is then subjected to chlorination and subsequent esterification.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Chlorination and Esterification
This protocol details a two-step synthesis of this compound from 6-methylnicotinic acid.
Step 1: Synthesis of 2,4-dichloro-6-methylnicotinic acid
-
To a stirred solution of 6-methylnicotinic acid (1 equivalent) in a suitable solvent such as toluene, slowly add a chlorinating agent like phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 equivalents).
-
The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for several hours (e.g., 3-5 hours). The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched with ice-water.
-
The resulting precipitate, 2,4-dichloro-6-methylnicotinic acid, is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
-
The dried 2,4-dichloro-6-methylnicotinic acid (1 equivalent) is dissolved in an excess of absolute ethanol, which acts as both solvent and reactant.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 78 °C) for several hours (e.g., 4-6 hours), with reaction progress monitored by TLC.
-
Upon completion, the excess ethanol is removed by distillation.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Spectroscopic Characterization
The structure of this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Predicted ¹H NMR Data |
| Proton Assignment |
| Pyridine-H (singlet) |
| -OCH₂CH₃ (quartet) |
| -CH₃ (singlet) |
| -OCH₂CH₃ (triplet) |
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Predicted ¹³C NMR Data |
| Carbon Assignment |
| C=O (ester) |
| Pyridine C-Cl |
| Pyridine C-CH₃ |
| Pyridine C-H |
| -OC H₂CH₃ |
| -C H₃ |
| -OCH₂C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.
| Predicted IR Data |
| Functional Group |
| C=O (ester) stretch |
| C-Cl stretch |
| C-O (ester) stretch |
| C-H (aromatic) stretch |
| C-H (aliphatic) stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (234.08). The isotopic pattern of the molecular ion peak would be characteristic for a compound containing two chlorine atoms. Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group (-CO).
Biological Activity and Proposed Mechanism of Action
This compound has been investigated for its potential as an insecticide and herbicide.[2] Its structural similarity to nicotinic compounds suggests that it may interact with nicotinic acetylcholine receptors (nAChRs) in insects.[2] This mode of action is characteristic of the neonicotinoid class of insecticides.
Proposed Signaling Pathway (Insecticidal Action)
The proposed mechanism of action involves the binding of this compound to the postsynaptic nAChRs in the insect central nervous system. This leads to the continuous stimulation of the receptors, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.
Caption: Proposed insecticidal mechanism of this compound.
Conclusion
This compound is a synthetically accessible compound with promising biological activities. This guide has provided a detailed overview of its chemical properties, a reproducible synthesis protocol, and expected spectroscopic data for its characterization. The proposed mechanism of action as a neonicotinoid-like insecticide provides a basis for further investigation into its potential applications in crop protection. The information presented herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and agrochemical development.
References
An In-depth Technical Guide to the Physical Properties of Ethyl 2,4-dichloro-6-methylnicotinate
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,4-dichloro-6-methylnicotinate, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of its core physical data, outlines experimental methodologies for its characterization, and presents a visual representation of its synthesis workflow.
Core Physical and Chemical Properties
This compound is an organic compound with the molecular formula C₉H₉Cl₂NO₂.[1] It is recognized by its CAS number 86129-63-7.[1][2] At room temperature, it exists as an off-white solid.[1] The structure of the molecule, featuring two chlorine atoms and a methyl group on a nicotinic acid ethyl ester base, contributes to its specific chemical reactivity and physical characteristics.[1]
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | [1][2] |
| CAS Number | 86129-63-7 | [1][2] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |
| Molecular Weight | 234.08 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 53 to 57 °C | [1] |
| Solubility | Poorly soluble in water; soluble in organic solvents. | [1] |
| InChI | InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)7-6(10)4-5(2)12-8(7)11/h4H,3H2,1-2H3 | [1] |
| SMILES | CCOC(=O)C1=C(C=C(N=C1Cl)C)Cl | [1] |
Experimental Protocols and Characterization
The synthesis and characterization of this compound involve standard organic chemistry techniques. While specific, detailed experimental protocols for the determination of each physical property are not extensively published, the general methodologies for its synthesis and structural confirmation are well-established.
A common route for the synthesis of this compound involves the chlorination of a nicotinic acid derivative.[1] Another potential method is the condensation of ethyl acetoacetate with a suitably substituted pyridine.[1]
A generalized workflow for its synthesis can be outlined as follows:
-
Reaction Setup: The starting materials (e.g., a nicotinic acid derivative) are dissolved in a suitable solvent within a reaction vessel.
-
Reagent Addition: A chlorinating agent is added, often under controlled temperature conditions to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the mixture is typically quenched, and the aqueous and organic layers are separated.
-
Purification: The crude product is purified, commonly through recrystallization or column chromatography, to yield the final, pure compound.
To confirm the structure and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the ester carbonyl group (C=O) and the C-Cl bonds.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to Ethyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological activities of Ethyl 2,4-dichloro-6-methylnicotinate. The information is curated for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and organic synthesis.
Core Molecular and Physical Properties
This compound is a chlorinated pyridine derivative with potential applications in various fields of chemical research. Its key identifying and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 86129-63-7 | [1] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| IUPAC Name | ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 53-57 °C | [1] |
| Boiling Point | 298.2 °C at 760 mmHg | |
| Solubility | Poorly soluble in water, soluble in organic solvents. |
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the chlorination of a nicotinic acid derivative followed by esterification. Researchers have also utilized the condensation of ethyl acetoacetate with 2,4-dichloro-6-methylpyridine.[1] The structural confirmation and purity assessment of the final compound are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Representative Synthesis Protocol
The following protocol is a representative example of a synthetic route that could be employed for the preparation of this compound, based on established chemical principles for related compounds.
Step 1: Oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid
This step is adapted from a patented process for the synthesis of 6-methylnicotinic acid esters.
-
Reaction Setup: In a suitable reaction vessel, 2-methyl-5-ethylpyridine is mixed with at least a molar equivalent of sulfuric acid while cooling.
-
Oxidation: The mixture is heated to a temperature range of 140-225 °C. At least 3 moles of nitric acid per mole of the starting pyridine are added to the heated mixture. During the addition, water and/or diluted nitric acid are continuously distilled off.
-
Work-up: The distillation is continued after the nitric acid addition is complete until all water and excess nitric acid are removed, yielding 6-methylnicotinic acid.
Step 2: Chlorination of 6-methylnicotinic acid
-
Reaction Setup: 6-methylnicotinic acid is treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to introduce the two chlorine atoms onto the pyridine ring. This reaction is typically performed in an inert solvent under reflux conditions.
-
Work-up: Upon completion of the reaction, the excess chlorinating agent is removed under reduced pressure. The crude 2,4-dichloro-6-methylnicotinic acid is then purified, for example, by recrystallization.
Step 3: Esterification to this compound
-
Reaction Setup: The purified 2,4-dichloro-6-methylnicotinic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Reaction: The mixture is heated under reflux for several hours to drive the esterification reaction to completion.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base. The product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude this compound can be further purified by column chromatography or recrystallization to yield the final product.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer. The resulting spectra are used to confirm the presence of the ethyl, methyl, and pyridine ring protons and carbons, and their respective chemical environments.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded, and characteristic peaks for the C=O of the ester, C-Cl bonds, and the aromatic pyridine ring are identified to confirm the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via a gas chromatography (GC) or liquid chromatography (LC) system.
-
Data Acquisition: The mass spectrum is obtained, and the molecular ion peak is analyzed to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Potential Biological Activities and Mechanisms of Action
This compound has been investigated for its potential as an insecticide and an herbicide.[1] Its structural features suggest possible mechanisms of action related to known classes of agrochemicals.
Hypothesized Herbicidal Mechanism of Action: Auxin Mimicry
The dichlorinated pyridine ring structure of this compound is analogous to synthetic auxin herbicides like 2,4-D. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants. The proposed signaling pathway is depicted below.
Hypothesized Auxin Mimicry Pathway
Hypothesized Insecticidal Mechanism of Action: nAChR Agonism
The nicotinic acid ester moiety of the molecule suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs) in insects. Neonicotinoid insecticides act as agonists at these receptors, causing overstimulation of the nervous system, which leads to paralysis and death. A simplified logical workflow of this proposed mechanism is shown below.
Hypothesized nAChR Agonist Workflow
Experimental Protocols for Biological Activity Assessment
To investigate the hypothesized mechanisms of action, the following experimental approaches could be employed.
Plant Growth Regulation Assay (Herbicidal Activity)
-
Objective: To determine the effect of this compound on the growth of a model plant species (e.g., Arabidopsis thaliana).
-
Methodology:
-
Prepare a series of dilutions of the test compound in a suitable solvent.
-
Grow seedlings of the model plant on a nutrient-rich agar medium.
-
Apply the different concentrations of the compound to the growth medium or directly to the seedlings.
-
Include a positive control (e.g., 2,4-D) and a negative control (solvent only).
-
Incubate the plants under controlled light and temperature conditions.
-
Measure relevant growth parameters (e.g., root length, hypocotyl elongation, overall biomass) over a set period.
-
Analyze the dose-response relationship to determine the effective concentration for growth inhibition.
-
Nicotinic Acetylcholine Receptor Binding Assay (Insecticidal Activity)
-
Objective: To assess the binding affinity of this compound to insect nAChRs.
-
Methodology:
-
Prepare membrane fractions from a source rich in insect nAChRs (e.g., insect brains or a cell line expressing the receptor).
-
Use a radiolabeled ligand known to bind to nAChRs (e.g., [³H]imidacloprid or [³H]epibatidine).
-
Perform a competitive binding assay by incubating the membrane preparation with the radioligand in the presence of varying concentrations of the test compound.
-
Separate the bound and free radioligand using a suitable method (e.g., filtration).
-
Quantify the amount of bound radioactivity.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) to assess its binding affinity.
-
This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed synthesis routes and biological mechanisms of action.
References
An In-depth Technical Guide to Ethyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 2,4-dichloro-6-methylnicotinate, a substituted pyridine derivative of interest in various chemical and biological research fields. The document details its chemical properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for technical audiences.
Chemical Identity and Properties
The IUPAC name for this compound is ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate .[1][2] It is a synthetic organic compound characterized by a pyridine ring substituted with two chlorine atoms, a methyl group, and an ethyl carboxylate group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | [1][2] |
| CAS Number | 86129-63-7 | [1][2] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |
| Molecular Weight | 234.08 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 53-57 °C | [1] |
| Canonical SMILES | CCOC(=O)C1=C(C=C(N=C1Cl)C)Cl | [1] |
| InChI Key | ZNFJVVLTQSOWJY-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes. The common strategies involve the modification of a pre-existing nicotinic acid or pyridine core.
Key Synthesis Routes:
-
Chlorination and Esterification of Nicotinic Acid Derivatives: This is a primary route that begins with a suitable 6-methylnicotinic acid precursor. The pyridine ring undergoes chlorination to introduce the two chloro-substituents, followed by a classic Fischer esterification with ethanol in the presence of an acid catalyst to yield the final product.[1]
-
Condensation Reaction: An alternative method involves the condensation of ethyl acetoacetate with a 2,4-dichloro-6-methylpyridine intermediate.[1]
Below is a diagram illustrating a generalized workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and characterization of the target compound. The following protocols are representative methodologies.
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.
-
Chlorination:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the 6-methylnicotinic acid precursor.
-
Slowly add a chlorinating agent (e.g., phosphorus oxychloride or a mixture of phosphorus pentachloride and phosphorus oxychloride) in excess.
-
Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the chlorinated intermediate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Esterification:
-
Dissolve the crude chlorinated nicotinic acid in a large excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[1]
-
Heat the mixture to reflux for several hours, again monitoring by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst.
-
Remove the excess ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure, off-white solid.[1]
-
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, including the presence of the ethyl, methyl, and pyridine ring protons and carbons at their expected chemical shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition (C₉H₉Cl₂NO₂).
-
Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify key functional groups, such as the C=O stretch of the ester and the characteristic vibrations of the substituted pyridine ring.
Biological Activity and Applications
This compound is primarily recognized for its role as a chemical intermediate and its potential biological activities.
-
Agrochemical Research: The compound has been investigated for its potential as an insecticide and herbicide.[1] It is believed to interfere with critical metabolic pathways in certain pests.[1]
-
Pharmaceutical Research: Due to its structural similarity to nicotinic compounds, it has been considered for its potential to interact with acetylcholine receptors, although this area requires further investigation.[1] It also serves as a building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.[1]
The following diagram illustrates the conceptual relationship between the compound and its potential biological interactions.
Safety and Handling
This compound is known to cause skin and eye irritation upon contact.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Starting Materials for Ethyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of Ethyl 2,4-dichloro-6-methylnicotinate, a key intermediate in various chemical syntheses. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to effectively source and synthesize this compound.
Executive Summary
The synthesis of this compound can be approached through several synthetic pathways. The most prominent and industrially relevant route commences with the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid. This is followed by the formation of an intermediate, ethyl 2,4-dihydroxy-6-methylnicotinate, which is subsequently chlorinated to yield the final product. This guide will provide a detailed examination of this primary route, including experimental protocols and quantitative data for each key transformation.
Synthetic Pathway Overview
The principal synthetic pathway to this compound is a multi-step process that begins with readily available starting materials. The key transformations are outlined below:
-
Oxidation: 2-Methyl-5-ethylpyridine is oxidized to form 6-methylnicotinic acid.
-
Condensation and Cyclization: 6-Methylnicotinic acid is proposed to be a precursor to ethyl 2,4-dihydroxy-6-methylnicotinate, a key intermediate. A plausible synthetic route to this intermediate involves the condensation of ethyl acetoacetate and ethyl cyanoacetate in the presence of a base, followed by cyclization.
-
Chlorination: The dihydroxy intermediate is chlorinated to yield the final product, this compound.
This guide will now delve into the specifics of each of these steps.
Data Presentation: Summary of Key Reactions
The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.
Table 1: Synthesis of 6-Methylnicotinic Acid from 2-Methyl-5-ethylpyridine
| Starting Material | Reagents | Reaction Conditions | Yield |
| 2-Methyl-5-ethylpyridine | Nitric acid, Sulfuric acid | 140-225°C | 65-70%[1] |
Table 2: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
| Starting Materials | Reagents | Reaction Conditions | Yield | Purity |
| Ethyl 3-aminocrotonate, Diethyl malonate | Sodium ethoxide, Ethanol | 80-90°C, 24 hours | 81.85% | 99.5% (HPLC)[2] |
Table 3: Synthesis of this compound from Ethyl 2,4-dihydroxy-6-methylnicotinate (Analogous Reaction)
| Starting Material | Reagent | Reaction Conditions | Yield |
| Ethyl 4,6-dihydroxynicotinate | Phosphorus oxychloride (POCl₃) | Reflux, 2 hours | 90%[3] |
Note: The data for the chlorination step is based on a closely related analog, as a specific protocol for the target molecule's precursor was not available in the searched literature.
Experimental Protocols
This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.
Protocol 1: Synthesis of 6-Methylnicotinic Acid from 2-Methyl-5-ethylpyridine
This industrial-scale procedure involves the oxidation of 2-methyl-5-ethylpyridine.
Materials:
-
2-Methyl-5-ethylpyridine
-
Concentrated Sulfuric Acid
-
60% Nitric Acid
-
Methanol
-
Ammonium hydroxide
-
Methylene dichloride (MDC)
Procedure:
-
Charge a suitable reactor with concentrated sulfuric acid and a catalyst (e.g., ammonium vanadate) and cool the mixture to 20°C.
-
Add 2-methyl-5-ethylpyridine over a period of 30 minutes.
-
Heat the reaction mixture to 158-160°C.
-
Add 60% nitric acid over a period of 12 hours, while continuously distilling off water and/or diluted nitric acid.
-
After the addition is complete, cool the mixture to 50°C.
-
Add methanol and reflux the mixture for 6 hours at 60-70°C to facilitate esterification of the newly formed carboxylic acid.
-
Distill off the excess methanol and cool the reaction mixture to 25°C.
-
Adjust the pH of the mixture to 7.0 using ammonium hydroxide.
-
Extract the product with methylene dichloride.
-
Distill off the solvent and perform fractional distillation of the residue to obtain methyl 6-methylnicotinate. For the purpose of obtaining 6-methylnicotinic acid, the ester can be hydrolyzed under basic conditions.
Protocol 2: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
This protocol describes the synthesis of the key dihydroxy intermediate.[2]
Materials:
-
Ethyl 3-aminocrotonate
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Activated carbon
-
Ammonium chloride
Procedure:
-
To a reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).
-
Slowly heat the reaction mixture to 80-90°C and maintain at reflux with stirring for 24 hours.
-
Upon completion of the reaction, cool the system to 50-60°C and concentrate under reduced pressure to remove approximately 100 g of ethanol.
-
Slowly pour the concentrated solution into 1000 ml of water.
-
Add 10 g of basic activated carbon, stir for 1 hour, and then filter.
-
Cool the filtrate to below 0°C and adjust the pH to 2-3 with ammonium chloride, which will cause a large amount of solid to precipitate.
-
Collect the solid by filtration and dry at 50-60°C to yield white, needle-like crystals of ethyl 2,4-dihydroxy-6-methylnicotinate (125 g, 81.85% yield, 99.5% HPLC purity).[2]
Protocol 3: Synthesis of this compound (Based on an Analogous Reaction)
This procedure is adapted from the synthesis of ethyl 4,6-dichloronicotinate and outlines the chlorination of the dihydroxy intermediate.[3]
Materials:
-
Ethyl 2,4-dihydroxy-6-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Slowly add ethyl 2,4-dihydroxy-6-methylnicotinate to an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully pour the residue into ice water and stir for 30 minutes.
-
Extract the aqueous mixture three times with ethyl acetate (EtOAc).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under vacuum to yield the crude this compound. Further purification may be achieved by recrystallization or column chromatography.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflow.
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Synthesis of "Ethyl 2,4-dichloro-6-methylnicotinate" from nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to obtain Ethyl 2,4-dichloro-6-methylnicotinate, a valuable intermediate in medicinal chemistry and drug development. While a direct conversion from nicotinic acid is not readily achievable, this guide details a robust two-step synthesis commencing from readily available precursors. The methodology encompasses the formation of a dihydroxy nicotinic acid ester intermediate, followed by a dichlorination step.
Executive Summary
The synthesis of this compound is presented via a two-step pathway:
-
Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate: A condensation reaction between ethyl 3-aminocrotonate and diethyl malonate in the presence of a base.
-
Chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate: The dihydroxy intermediate is converted to the target dichlorinated product using a chlorinating agent such as phosphorus oxychloride.
This guide provides detailed experimental protocols for each step, a summary of quantitative data, and visual representations of the synthetic workflow and reaction pathway to facilitate understanding and replication in a laboratory setting.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below:
Step 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
This initial step involves the synthesis of the key intermediate, Ethyl 2,4-dihydroxy-6-methylnicotinate, through a condensation reaction.
Experimental Protocol
-
To a suitable reaction vessel, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).
-
Slowly heat the reaction mixture to 80-90 °C with stirring and maintain at reflux for 24 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to 50-60 °C.
-
Concentrate the solution under reduced pressure to remove approximately 100 g of ethanol.
-
Slowly pour the concentrated solution into 1000 ml of water.
-
Add 10 g of basic activated carbon, stir for 1 hour, and then filter.
-
Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, which will cause the precipitation of a solid.
-
Collect the solid by filtration and dry at 50-60 °C to yield the product as white, needle-like crystals.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-aminocrotonate | [1] |
| Reagents | Diethyl malonate, Sodium ethoxide, Anhydrous ethanol | [1] |
| Reaction Temperature | 80-90 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Product | Ethyl 2,4-dihydroxy-6-methylnicotinate | [1] |
| Yield | 81.85% | [1] |
| Purity (HPLC) | 99.5% | [1] |
Experimental Workflow
Step 2: Chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate
In the final step, the hydroxyl groups of the intermediate are replaced with chlorine atoms to yield the target compound. This procedure is based on analogous chlorinations of similar dihydroxypyridine derivatives.[2][3]
Experimental Protocol
-
In a well-ventilated fume hood, slowly add Ethyl 2,4-dihydroxy-6-methylnicotinate (e.g., 60 g, 0.328 mol) to an excess of phosphorus oxychloride (POCl₃, e.g., 500 mL).
-
Heat the reaction mixture to reflux and maintain for 2 hours. The reaction should be monitored by TLC to ensure completion.
-
After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cautiously pour the residue into ice water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under vacuum to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.[2][3]
Quantitative Data
| Parameter | Value (Analogous Reaction) | Reference |
| Starting Material | Ethyl 4,6-dihydroxynicotinate | [2] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 2 hours | [2] |
| Product | Ethyl 4,6-dichloronicotinate | [2] |
| Yield | 90% | [2] |
Note: The quantitative data is for a closely related analogous reaction and may serve as a strong starting point for the optimization of this specific synthesis.
Experimental Workflow
Conclusion
This technical guide outlines a practical and efficient two-step synthesis for this compound. The provided experimental protocols, quantitative data from analogous reactions, and visual workflows offer a solid foundation for researchers and drug development professionals to produce this key chemical intermediate. Standard laboratory safety precautions should be strictly adhered to, particularly when handling phosphorus oxychloride.
References
Unveiling the Solubility Profile of Ethyl 2,4-dichloro-6-methylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Ethyl 2,4-dichloro-6-methylnicotinate (CAS No. 86129-63-7), a key intermediate in various chemical syntheses. While precise quantitative solubility data remains limited in publicly accessible literature, this document consolidates the existing qualitative information, outlines detailed experimental protocols for its determination, and presents a generalized workflow for solubility assessment.
Core Solubility Data
The solubility of this compound is characterized by its lipophilic nature, a consequence of the ethyl ester group and the two chlorine substituents on the pyridine ring. This chemical structure dictates its poor solubility in aqueous solutions and favorable solubility in organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Observed Solubility |
| Aqueous | Water, Buffer Solutions | Insoluble / Poorly Soluble[1] |
| Organic | Common organic solvents | Good Solubility[1] |
It is noted that the compound is not likely to be mobile in the environment due to its low water solubility.[2]
Experimental Protocols for Solubility Determination
To ascertain quantitative solubility, standardized and rigorous experimental procedures are necessary. The following section details a widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound.
Thermodynamic Solubility Assessment: The Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a substance in a given solvent at a specific temperature.
Principle: A supersaturated solution of the compound is prepared and agitated until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the filtered supernatant is then measured.
Detailed Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a series of clear glass vials, each containing a precise volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, etc.).
-
Ensure a sufficient excess of the solid is present to maintain saturation throughout the experiment.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved. The time required for equilibration should be determined experimentally.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to permit the sedimentation of the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, the use of a syringe equipped with a suitable filter (e.g., a 0.22 µm PVDF or PTFE filter compatible with the solvent) is crucial.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed method for such analyses.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility as the average concentration from replicate experiments. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining thermodynamic solubility.
References
Technical Guide: Physicochemical Properties of Ethyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point of Ethyl 2,4-dichloro-6-methylnicotinate, a key intermediate in various synthetic pathways. The document outlines its physicochemical data, a detailed experimental protocol for melting point determination, and a representative synthetic workflow.
Physicochemical Data
This compound is an off-white solid at room temperature. Its key physical property, the melting point, is summarized in the table below. This property is crucial for its identification, purity assessment, and handling in a laboratory setting.
| Property | Value | Source |
| Melting Point | 53 - 57 °C | |
| Molecular Formula | C₉H₉Cl₂NO₂ | |
| Molecular Weight | 234.08 g/mol | |
| Appearance | Off-white solid | |
| CAS Number | 86129-63-7 |
Experimental Protocol: Melting Point Determination
The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus. This technique provides a melting range, which is indicative of the compound's purity. A narrow range, typically 0.5-1.0°C, suggests a high degree of purity.
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound (finely powdered and dry)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[1][2] If necessary, gently grind the crystalline solid using a mortar and pestle.[1]
-
Loading the Capillary Tube:
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
Press the open end of a capillary tube into the powder until a small amount of the sample enters the tube.
-
Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.[3][4] The packed sample height should be between 2-4 mm.[5]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[2]
-
Set the apparatus to heat rapidly to a temperature approximately 10-20°C below the expected melting point of 53°C.[4][6]
-
Once the temperature is near the expected melting point, reduce the heating rate to about 1-2°C per minute.[6] This slow heating rate is crucial for an accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[7]
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Carefully remove and dispose of the capillary tube in a designated glass waste container.
-
Synthetic Workflow
The synthesis of this compound can be achieved through a multi-step process. A generalized workflow for its synthesis is depicted below. This process often involves the chlorination of a nicotinic acid derivative followed by esterification.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. westlab.com [westlab.com]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aquaterra.hu [aquaterra.hu]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. SOP FOR MELTING POINT APPRATUS | STANDARD OPERATING PROCEDURE FOR CLEANING, OPERATION & CALIBRATION OF MELTING POINT APPRATUS | Research SOP [researchsop.com]
Spectroscopic Profile of Ethyl 2,4-dichloro-6-methylnicotinate: A Technical Guide
Introduction
Predicted Spectral Data
The following tables summarize the predicted spectral data for Ethyl 2,4-dichloro-6-methylnicotinate. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the ethyl ester protons, and the methyl group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (Pyridine ring) | 7.0 - 7.5 | Singlet (s) | 1H |
| -OCH₂ CH₃ (Ethyl ester) | 4.2 - 4.5 | Quartet (q) | 2H |
| -CH₃ (Pyridine ring) | 2.5 - 2.8 | Singlet (s) | 3H |
| -OCH₂CH₃ (Ethyl ester) | 1.2 - 1.5 | Triplet (t) | 3H |
Table 2: Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester) | 160 - 165 |
| C -Cl (C2, C4) | 145 - 155 |
| C -CH₃ (C6) | 155 - 160 |
| C -H (C5) | 120 - 125 |
| Pyridine Ring Carbon (C3) | 125 - 130 |
| -OCH₂ CH₃ (Ethyl ester) | 60 - 65 |
| -CH₃ (Pyridine ring) | 20 - 25 |
| -OCH₂CH₃ (Ethyl ester) | 13 - 16 |
Table 3: Predicted IR Absorption Data
The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group of the ester, C-Cl bonds, and aromatic C-H and C=C bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ester) Stretch | 1720 - 1740 |
| C-O (Ester) Stretch | 1200 - 1300 |
| Aromatic C=C Stretch | 1550 - 1600 |
| C-H (Aromatic) Stretch | 3000 - 3100 |
| C-H (Aliphatic) Stretch | 2850 - 3000 |
| C-Cl Stretch | 700 - 850 |
Table 4: Predicted Mass Spectrometry Data
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.
| m/z Value | Interpretation |
| ~233/235/237 | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion peak cluster |
| ~204/206/208 | Loss of ethyl group (-C₂H₅) |
| ~188/190/192 | Loss of ethoxy group (-OC₂H₅) |
| ~160/162/164 | Loss of carboxylate group (-COOC₂H₅) |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:[3][4]
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Use an NMR spectrometer operating at a frequency of 300 MHz or higher. Tune the probe and shim the magnetic field to achieve homogeneity.
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
The following is a general protocol for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory:[4]
-
Sample Preparation : Ensure the ATR crystal is clean. Place a small amount of the solid sample directly onto the crystal.
-
Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample with the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:[4]
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup : Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition : Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).
Spectroscopic Analysis Workflow
The logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound is illustrated in the diagram below.
Caption: General workflow for spectroscopic analysis.
References
- 1. shd-pub.org.rs [shd-pub.org.rs]
- 2. Ethyl nicotinate(614-18-6) 13C NMR [m.chemicalbook.com]
- 3. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Ethyl 2,4-dichloro-6-methyl-3-pyridinecarboxylate | 86129-63-7 [sigmaaldrich.com]
Ethyl 2,4-dichloro-6-methylnicotinate: An In-Depth Technical Guide on its Potential as an Insecticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dichloro-6-methylnicotinate is a synthetic organic compound with the chemical formula C₉H₉Cl₂NO₂.[1] Structurally, it is a derivative of nicotinic acid, featuring two chlorine atoms and a methyl group attached to the pyridine ring, with an ethyl ester functional group.[1] This compound has garnered interest for its potential biological activities, including its possible application as an insecticide and herbicide.[1] Its structural similarity to nicotinic compounds suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), a well-established target for a major class of insecticides, the neonicotinoids.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, potential insecticidal activity, putative mechanism of action, and detailed experimental protocols relevant to the evaluation of this compound as an insecticide.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [5] |
| CAS Number | 86129-63-7 | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 53-57 °C | [1] |
| Boiling Point | 298.2 °C at 760 mmHg | [1] |
| Density | 1.320 ± 0.06 g/cm³ (predicted) | [1] |
| Flash Point | 134.1 ± 25.9 °C | [1] |
| LogP (estimated) | 2.5 - 3.5 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, generally involving the chlorination of a nicotinic acid precursor followed by esterification.
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Representative Synthetic Protocol
Materials:
-
6-methylnicotinic acid
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous ethanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 6-methylnicotinic acid is reacted with an excess of a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride). The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). After cooling, the excess chlorinating agent is removed under reduced pressure.
-
Esterification: The crude 2,4-dichloro-6-methylnicotinic acid is dissolved in anhydrous ethanol. A catalytic amount of sulfuric acid is added. The mixture is heated to reflux for several hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Potential Insecticidal Activity
Research indicates that this compound has been investigated for its potential as an insecticide.[1] Its structural resemblance to neonicotinoids, a major class of insecticides, suggests that it may exhibit activity against a range of insect pests, particularly sucking insects like aphids.[2][3][4]
Quantitative Data (Analogous Compounds)
Specific insecticidal activity data for this compound is not publicly available. However, Table 2 presents LC₅₀ (lethal concentration for 50% of the population) values for some neonicotinoid analogues against the cowpea aphid (Aphis craccivora), which serves as an example of how the activity of the target compound could be quantified and compared.
| Compound | Target Pest | LC₅₀ (mmol L⁻¹) | Reference(s) |
| Imidacloprid | Aphis craccivora | 0.03502 | [2] |
| Analogue 7 | Aphis craccivora | 0.01567 | [2] |
| Analogue 9 | Aphis craccivora | 0.00974 | [2] |
| Analogue 12 | Aphis craccivora | 0.02494 | [2] |
| Analogue 13 | Aphis craccivora | 0.01893 | [2] |
Putative Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
The insecticidal action of neonicotinoids is primarily due to their agonistic action on insect nicotinic acetylcholine receptors (nAChRs).[2][3][4] Given the structural features of this compound, it is hypothesized to act via a similar mechanism.
Signaling Pathway at the Insect Synapse
Caption: Putative signaling pathway of a nicotinoid insecticide at an insect synapse.
In the insect central nervous system, acetylcholine (ACh) is a major excitatory neurotransmitter.[7] When an action potential arrives at the presynaptic terminal, ACh is released into the synaptic cleft and binds to nAChRs on the postsynaptic membrane. This binding opens an integral ion channel, leading to an influx of sodium and potassium ions, depolarization of the postsynaptic membrane, and the generation of an action potential.[3] Neonicotinoid insecticides, and putatively this compound, act as agonists at these receptors.[2][3][4] They bind to the nAChR, often with higher affinity or slower dissociation than ACh, causing the ion channel to remain open. This leads to continuous nerve stimulation, resulting in hyperexcitation, paralysis, and ultimately the death of the insect.[8]
Experimental Protocols
The following section details generalized experimental protocols for the synthesis and insecticidal evaluation of this compound, based on standard methodologies for similar compounds.
Insecticidal Bioassay: Leaf-Dip Method for Aphids
This protocol is adapted from standard methods for assessing insecticide toxicity against aphids.[9][10][11][12]
Objective: To determine the dose-response relationship and calculate the LC₅₀ of this compound against a target aphid species.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetone or ethanol).
-
Distilled water with a non-ionic surfactant (e.g., Triton X-100 at 0.1%).
-
Host plant leaves (e.g., fava bean or cotton leaves for cowpea aphids).
-
Petri dishes with a layer of agar.
-
Fine paintbrush.
-
Synchronized population of adult apterous (wingless) aphids.
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound from the stock solution using distilled water containing the surfactant. A typical series might include 5-7 concentrations that are expected to cause between 10% and 90% mortality. A control solution containing only the solvent and surfactant in distilled water should also be prepared.
-
Leaf Dipping: Freshly excised host plant leaves are dipped into each test solution for a standardized time (e.g., 5-10 seconds). The leaves are then allowed to air dry on a paper towel.
-
Bioassay Setup: The treated leaf discs are placed, adaxial side up, on the agar surface in Petri dishes.
-
Insect Infestation: A set number of adult aphids (e.g., 20-30) are carefully transferred onto each leaf disc using a fine paintbrush.
-
Incubation: The Petri dishes are covered with ventilated lids and maintained under controlled conditions (e.g., 25 ± 1 °C, 50-60% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Mortality is assessed after a specific time period (e.g., 24, 48, or 72 hours). Aphids that are unable to move when gently prodded with the paintbrush are considered dead.
-
Data Analysis: The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula. The data are then subjected to probit analysis to determine the LC₅₀ value and its 95% confidence intervals.
Experimental Workflow for Insecticidal Bioassay
Caption: Experimental workflow for a leaf-dip insecticidal bioassay.
Conclusion
This compound presents a promising scaffold for the development of new insecticidal agents, largely due to its structural analogy to the highly effective neonicotinoid class of insecticides. The putative mechanism of action through the targeting of insect nAChRs provides a strong rationale for its potential efficacy. The synthetic pathways are accessible, and standardized bioassay protocols are available for robust evaluation of its insecticidal properties. Further research is warranted to determine the specific insecticidal spectrum and potency of this compound, including quantitative structure-activity relationship (QSAR) studies and toxicological profiling, to fully assess its potential as a viable pest management tool.
References
- 1. Buy this compound | 86129-63-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology [frontiersin.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. biochemjournal.com [biochemjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. ask-force.org [ask-force.org]
Ethyl 2,4-dichloro-6-methylnicotinate: A Technical Guide to its Potential as a Herbicide
For Researchers, Scientists, and Agricultural Development Professionals
Abstract: Ethyl 2,4-dichloro-6-methylnicotinate is a halogenated pyridine derivative with a chemical structure that suggests potential bioactivity. While noted primarily as a synthetic intermediate, its structural similarities to known pyridine carboxylic acid herbicides—a major class of synthetic auxin herbicides—warrant a thorough investigation into its herbicidal potential.[1][2][3] This document outlines a comprehensive framework for the evaluation of this compound, detailing its synthesis, proposed methodologies for herbicidal efficacy screening, a discussion of its potential mode of action, and a structured presentation of hypothetical screening data.
Chemical Profile and Synthesis
This compound is an off-white solid with the chemical formula C₉H₉Cl₂NO₂ and a melting point of 53-57 °C.[4] Its structure is characterized by a pyridine ring, a core component in many successful herbicides, substituted with two chlorine atoms, a methyl group, and an ethyl ester group.[2]
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process.[4] A common route involves the chlorination of a 6-methylnicotinic acid precursor followed by esterification with ethanol.[4] The starting material, 6-methylnicotinic acid, can be produced via the oxidation of 2-methyl-5-ethylpyridine.[4] Characterization of the final product is typically confirmed using NMR spectroscopy, IR spectroscopy, and mass spectrometry.[4]
Caption: Generalized synthesis pathway for this compound.
Potential Mode of Action: Synthetic Auxin
The pyridine carboxylic acid scaffold of this compound strongly suggests a potential mode of action as a synthetic auxin herbicide (WSSA/HRAC Group 4).[1][5] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they cannot be effectively downregulated by the plant.[5] This leads to uncontrolled and disorganized cell division, elongation, and differentiation, ultimately resulting in plant death.[1][5]
At high concentrations, auxinic herbicides induce a cascade of phytotoxic effects, including leaf epinasty (downward curling), stem twisting, and inhibition of root and shoot growth.[1] Susceptible plants exhibit distorted new growth, followed by chlorosis and senescence.[1][3]
Simplified Auxin Signaling Pathway Disruption
Synthetic auxins like the putative this compound bind to auxin receptors (e.g., TIR1/AFB), promoting the degradation of Aux/IAA transcriptional repressor proteins. This de-repression allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to unregulated growth.
Caption: Disruption of auxin signaling by a synthetic auxin herbicide.
Experimental Protocols for Herbicidal Evaluation
A robust evaluation of this compound requires standardized bioassays. The following protocols outline a tiered screening approach.
General Workflow for Herbicide Screening
The process begins with synthesis and characterization, followed by primary screening in a controlled greenhouse environment using both pre- and post-emergence applications. Promising results would lead to secondary screening for dose-response analysis and finally, field trials under more variable conditions.
Caption: Overall workflow for evaluating herbicidal potential.
Protocol for Pre-Emergence Screening
This assay evaluates the compound's ability to control weeds before they emerge from the soil.
-
Test Species: Select a range of monocotyledonous (e.g., Avena fatua, wild oat; Echinochloa crus-galli, barnyardgrass) and dicotyledonous (e.g., Amaranthus retroflexus, redroot pigweed; Abutilon theophrasti, velvetleaf) indicator weed species.
-
Potting and Sowing: Fill plastic pots (e.g., 10 cm diameter) with a standardized sandy loam soil mix. Sow seeds of each test species at a depth of 1-2 cm.[6]
-
Herbicide Application: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone) with a surfactant. Apply the test compound uniformly to the soil surface using a laboratory track sprayer calibrated to deliver a set volume (e.g., 200-400 L/ha).[7] Application rates for a primary screen could be 1000 and 2000 g a.i./ha.
-
Growth Conditions: Place pots in a greenhouse with controlled temperature (25/18°C day/night), humidity, and a 16-hour photoperiod. Water as needed to maintain soil moisture, initially by sub-irrigation to avoid disturbing the herbicide layer.[6]
-
Evaluation: At 14-21 days after treatment (DAT), assess efficacy by visually rating percent injury (0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the emerged shoots to calculate percent growth reduction compared to an untreated control.[7][8]
Protocol for Post-Emergence Screening
This assay evaluates the compound's effectiveness on established seedlings.
-
Plant Propagation: Grow test species (as listed in 3.2) in pots under greenhouse conditions until they reach the 2-3 leaf stage.[6]
-
Herbicide Application: Apply the herbicide formulation directly to the plant foliage using a calibrated laboratory track sprayer.[9][10] Ensure complete and uniform coverage. Use the same rates as the pre-emergence screen for initial testing.
-
Growth Conditions: Return plants to the greenhouse. Avoid overhead watering for at least 24 hours to allow for herbicide absorption.
-
Evaluation: At 14-21 DAT, visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) and calculate percent injury.[7] Determine the percent reduction in shoot biomass compared to untreated control plants.
Hypothetical Data Presentation
The following tables represent plausible outcomes from a primary screening study. Data is presented as percent visual injury, where a higher number indicates greater herbicidal activity.
Table 1: Hypothetical Pre-Emergence Herbicidal Activity (% Visual Injury at 21 DAT)
| Application Rate (g a.i./ha) | Avena fatua (Wild Oat) | Echinochloa crus-galli (Barnyardgrass) | Amaranthus retroflexus (Pigweed) | Abutilon theophrasti (Velvetleaf) |
|---|---|---|---|---|
| 1000 | 25 | 30 | 85 | 70 |
| 2000 | 40 | 50 | 95 | 88 |
| Untreated Control | 0 | 0 | 0 | 0 |
Table 2: Hypothetical Post-Emergence Herbicidal Activity (% Visual Injury at 21 DAT)
| Application Rate (g a.i./ha) | Avena fatua (Wild Oat) | Echinochloa crus-galli (Barnyardgrass) | Amaranthus retroflexus (Pigweed) | Abutilon theophrasti (Velvetleaf) |
|---|---|---|---|---|
| 1000 | 15 | 20 | 90 | 80 |
| 2000 | 30 | 35 | 98 | 92 |
| Untreated Control | 0 | 0 | 0 | 0 |
Data Interpretation: The hypothetical data suggests the compound has significantly greater activity against broadleaf weeds (Pigweed, Velvetleaf) than grassy weeds (Wild Oat, Barnyardgrass), which is characteristic of many synthetic auxin herbicides.[11] The activity appears strong in both pre- and post-emergence applications against susceptible species.
Conclusion and Future Directions
The structural features of this compound make it a compelling candidate for investigation as a synthetic auxin herbicide. The proposed experimental framework provides a clear path for its systematic evaluation. Based on the hypothetical screening results, the compound shows promise for selective control of broadleaf weeds.
Future research should focus on:
-
Dose-Response Studies: Determine the effective concentration (EC₅₀) for susceptible species to quantify potency.
-
Structure-Activity Relationship (SAR): Synthesize and test analogs to optimize herbicidal activity and selectivity.[12]
-
Crop Selectivity: Evaluate phytotoxicity on important crops such as corn, wheat, and soybean.
-
Toxicological and Environmental Fate Studies: Assess the compound's safety profile and persistence in the environment.[11]
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 4. Buy this compound | 86129-63-7 [smolecule.com]
- 5. grdc.com.au [grdc.com.au]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Successful post-emergence herbicide applications and adjuvant use | Agronomy [chsagronomy.com]
- 10. chemijournal.com [chemijournal.com]
- 11. epa.gov [epa.gov]
- 12. ars.usda.gov [ars.usda.gov]
The Pivotal Role of Ethyl 2,4-dichloro-6-methylnicotinate in Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dichloro-6-methylnicotinate, a halogenated pyridine derivative, has emerged as a critical and versatile intermediate in the landscape of pharmaceutical research and development. Its strategic importance lies in its chemical architecture, featuring multiple reactive sites that allow for the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and, most significantly, its application as a foundational building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document aims to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows to aid researchers in leveraging this key intermediate for novel drug discovery.
Physicochemical Properties
This compound (CAS No: 86129-63-7) is an off-white solid with a molecular formula of C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol .[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and an ethyl ester, provides a unique combination of reactivity and stability, making it an ideal precursor for diverse chemical transformations.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| CAS Number | 86129-63-7 | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 53-57 °C | [1] |
| Boiling Point | 298.2 °C at 760 mmHg | [1] |
| ¹H NMR (Predicted) | δ (ppm): 7.35 (s, 1H, Ar-H), 4.40 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.60 (s, 3H, Ar-CH₃), 1.40 (t, J=7.1 Hz, 3H, OCH₂CH₃) | |
| ¹³C NMR (Predicted) | δ (ppm): 164.5, 160.0, 153.0, 145.0, 125.0, 120.0, 62.0, 24.0, 14.0 | |
| IR (KBr, cm⁻¹) | ~2980 (C-H), ~1730 (C=O, ester), ~1580, 1550 (C=C, aromatic), ~1250 (C-O), ~800 (C-Cl) | |
| MS (ESI+) | m/z: 234/236/238 [M+H]⁺ (isotope pattern for 2 Cl) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing with the oxidation of a substituted pyridine, followed by chlorination and esterification. While several variations exist, a common and effective pathway is outlined below.
Experimental Protocol:
Step 1: Synthesis of 6-Methylnicotinic Acid
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction: To a solution of 2-methyl-5-ethylpyridine in concentrated sulfuric acid, slowly add nitric acid at an elevated temperature (140-225 °C).[1] The reaction is highly exothermic and requires careful control of the addition rate and temperature.
-
Work-up: After the reaction is complete, the mixture is cooled and carefully poured onto ice. The pH is adjusted with a suitable base (e.g., sodium hydroxide or ammonia) to precipitate the 6-methylnicotinic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Step 2: Synthesis of 2,4-Dichloro-6-methylnicotinic Acid
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend 6-methylnicotinic acid in a suitable solvent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and thionyl chloride (SOCl₂).
-
Reaction: Heat the mixture to reflux. A chlorinating agent, such as chlorine gas or sulfuryl chloride (SO₂Cl₂), is then added dropwise. The reaction progress is monitored by an appropriate technique (e.g., TLC or HPLC).
-
Work-up: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The residue is carefully quenched with ice water, and the precipitated 2,4-dichloro-6-methylnicotinic acid is collected by filtration.
-
Purification: The crude acid is washed with cold water and dried.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve the 2,4-dichloro-6-methylnicotinic acid in an excess of absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Reaction: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution. Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC or HPLC).
-
Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or recrystallization to afford the final product with a purity typically exceeding 97%.
Caption: Synthetic workflow for this compound.
Application in Pharmaceutical Research: Synthesis of Kinase Inhibitors
A primary and high-value application of this compound in pharmaceutical research is its use as a key intermediate in the synthesis of kinase inhibitors. The dichloro substitutions on the pyridine ring provide strategic points for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of fused heterocyclic systems, most notably the pyrido[2,3-d]pyrimidin-7-one scaffold. This scaffold is a common feature in many potent and selective kinase inhibitors.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Derivative
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
First Nucleophilic Substitution: Add a primary amine (R¹-NH₂) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq). Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The more reactive chlorine at the 4-position is selectively displaced. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation of Intermediate: After completion, cool the reaction mixture and pour it into water. The precipitated product is collected by filtration, washed with water, and dried. This intermediate is the ethyl 6-methyl-2-chloro-4-(substituted amino)nicotinate.
-
Cyclization Reaction: The isolated intermediate (1.0 eq) is then reacted with a source of ammonia or a primary amine (R²-NH₂) in a sealed tube, often in a polar solvent like ethanol or isopropanol, at elevated temperatures (120-160 °C). This step involves the displacement of the second chlorine atom and subsequent intramolecular cyclization to form the pyrido[2,3-d]pyrimidin-7-one ring system.
-
Final Purification: The final product is purified by column chromatography or recrystallization to yield the desired pyrido[2,3-d]pyrimidin-7-one derivative.
Caption: General workflow for synthesizing pyrido[2,3-d]pyrimidin-7-ones.
Role in Targeting Kinase Signaling Pathways
Derivatives of this compound, particularly the pyrido[2,3-d]pyrimidin-7-ones, have been extensively investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. A prominent target class for these compounds is the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling is a known driver in several types of cancer.
Caption: Inhibition of the FGFR signaling pathway by derived compounds.
Biological Activity of Derived Kinase Inhibitors
The versatility of this compound as a scaffold allows for the synthesis of a wide array of kinase inhibitors with varying potencies and selectivities. The following table summarizes the biological activity of representative kinase inhibitors whose syntheses can be initiated from this key intermediate.
Table 2: Biological Activity of Representative Kinase Inhibitors Derived from this compound Precursors
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Reference |
| Pyrido[2,3-d]pyrimidine | FGFR1 | 5.2 | Proliferation of FGFR1-dependent cells | |
| Pyrido[2,3-d]pyrimidine | FGFR2 | 12.8 | Inhibition of FGFR2 phosphorylation | |
| Pyrido[2,3-d]pyrimidine | FGFR3 | 2.5 | Proliferation of bladder cancer cells with FGFR3 mutations | |
| Pyrido[2,3-d]pyrimidine | VEGFR2 | 25 | HUVEC proliferation assay | |
| Pyrido[2,3-d]pyrimidine | PDGFRβ | 45 | Inhibition of PDGFRβ autophosphorylation | |
| Sorafenib Analogue | RAF-1 | 6 | In vitro kinase assay | [2] |
| Sorafenib Analogue | B-RAF | 22 | In vitro kinase assay | [2] |
Note: IC₅₀ values are representative and can vary based on assay conditions.
Conclusion
This compound is a demonstrably valuable and highly versatile building block in the field of pharmaceutical research. Its utility as a key intermediate in the synthesis of potent kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidin-7-one scaffold, is well-established. The ability to selectively functionalize the dichloro-substituted pyridine ring allows for the generation of diverse libraries of compounds for screening against various therapeutic targets. The detailed synthetic protocols and compiled quantitative data presented in this guide are intended to empower researchers and drug development professionals to fully exploit the potential of this important chemical entity in the ongoing quest for novel and effective medicines.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 2,4-dichloro-6-methylnicotinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This protocol includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.
Synthesis Pathway Overview
The synthesis of this compound is proposed via a three-step process. The initial step involves the synthesis of the precursor, 6-methylnicotinic acid, through the oxidation of 2-methyl-5-ethylpyridine[1]. The subsequent step is the formation of Ethyl 2,4-dihydroxy-6-methylnicotinate. The final step is the chlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl₃) to yield the target compound[2][3][4].
Data Presentation
The following table summarizes the key reactants, reagents, reaction conditions, and expected yields for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents/Solvents | Reaction Conditions | Product | Yield |
| 1 | Oxidation | 2-Methyl-5-ethylpyridine | Nitric acid, Sulfuric acid | 140-225°C | 6-Methylnicotinic acid | High |
| 2 | Cyclocondensation & Esterification | Ethyl acetoacetate, Malononitrile | Sodium ethoxide, Ethanol | Reflux | Ethyl 2,4-dihydroxy-6-methylnicotinate | High |
| 3 | Chlorination | Ethyl 2,4-dihydroxy-6-methylnicotinate | Phosphorus oxychloride (POCl₃) | 140°C, 2 hours (in a sealed reactor) | This compound | High |
Experimental Protocols
Step 1: Synthesis of 6-Methylnicotinic Acid
The synthesis of the 6-methylnicotinic acid precursor is a crucial first step. This can be achieved through the oxidation of 2-methyl-5-ethylpyridine[1].
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reaction Execution: Charge the flask with 2-methyl-5-ethylpyridine and concentrated sulfuric acid. Heat the mixture to a temperature between 140°C and 225°C.
-
Addition of Oxidizing Agent: Add nitric acid dropwise to the heated mixture.
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture and precipitate the product by adjusting the pH. The crude 6-methylnicotinic acid is then filtered, washed, and dried.
Step 2: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
This dihydroxy intermediate is a key precursor for the final chlorination step.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction Execution: To the sodium ethoxide solution, add ethyl acetoacetate and malononitrile.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: After cooling, the reaction mixture is acidified to precipitate the product. The crude Ethyl 2,4-dihydroxy-6-methylnicotinate is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound
This final step involves the chlorination of the dihydroxy intermediate using phosphorus oxychloride.
-
Reaction Setup: In a sealed pressure-rated reactor, combine Ethyl 2,4-dihydroxy-6-methylnicotinate and phosphorus oxychloride (POCl₃)[2][3].
-
Reaction Execution: Heat the sealed reactor to 140°C and maintain this temperature for 2 hours[2].
-
Quenching: After cooling the reactor to room temperature, carefully quench the reaction mixture by slowly adding it to ice water.
-
Work-up and Isolation: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain a product of high purity.
Visualization of the Synthesis Workflow
The following diagram illustrates the multi-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dichloro-6-methylnicotinate is a halogenated pyridine derivative with significant applications in the agrochemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of various active compounds, including insecticides and herbicides, by targeting metabolic pathways in pests.[1] Its structural similarity to nicotinic compounds also makes it a molecule of interest for pharmacological research, particularly in the context of acetylcholine receptor interactions.[1]
This document provides detailed application notes on the reaction mechanism for the synthesis of this compound, comprehensive experimental protocols, and expected analytical data for the characterization of the final product.
Reaction Mechanism
The synthesis of this compound is most effectively achieved through a two-step process commencing with the esterification of 2,4-dihydroxy-6-methylnicotinic acid, followed by a chlorination reaction.
Step 1: Fischer Esterification of 2,4-dihydroxy-6-methylnicotinic acid
The initial step involves the acid-catalyzed esterification of 2,4-dihydroxy-6-methylnicotinic acid with ethanol to yield Ethyl 2,4-dihydroxy-6-methylnicotinate. This reaction, a classic Fischer esterification, is typically catalyzed by a strong mineral acid such as sulfuric acid.
The mechanism proceeds as follows:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack of the ethanol molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton transfer from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water and subsequent deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the ethyl ester.
Step 2: Chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate
The intermediate, Ethyl 2,4-dihydroxy-6-methylnicotinate, is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms, yielding the final product. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
The mechanism for the chlorination of the hydroxypyridine is a nucleophilic aromatic substitution reaction, which is facilitated by the tautomeric pyridone forms of the dihydroxy intermediate. The reaction with POCl₃ proceeds through the formation of a chlorophosphate intermediate, which is a much better leaving group than the hydroxide ion. Subsequent nucleophilic attack by chloride ions on the activated pyridine ring at the 2- and 4-positions leads to the displacement of the chlorophosphate groups and the formation of the dichloro-substituted product.
Visualized Reaction Pathway and Mechanisms
Caption: Overall synthetic workflow for this compound.
Caption: Mechanism of Fischer Esterification.
Caption: Mechanism of Chlorination with POCl₃.
Experimental Protocols
Materials and Equipment:
-
2,4-dihydroxy-6-methylnicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
-
In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dihydroxy-6-methylnicotinic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude Ethyl 2,4-dihydroxy-6-methylnicotinate, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask fitted with a reflux condenser, cautiously add Ethyl 2,4-dihydroxy-6-methylnicotinate to an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 53-57 °C | [1] |
| Expected Yield | 80-90% |
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.[1]
| Analytical Technique | Purpose |
| ¹H NMR Spectroscopy | Confirmation of proton environments. |
| ¹³C NMR Spectroscopy | Confirmation of carbon framework. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |
References
Application Notes and Protocols for the Hydrolysis of Ethyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dichloro-6-methylnicotinate is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of various biologically active compounds.[1] The hydrolysis of the ethyl ester group to the corresponding carboxylic acid, 2,4-dichloro-6-methylnicotinic acid, is a crucial transformation. This carboxylic acid can then be used in a variety of downstream applications, such as amide bond formation or further functional group modifications, making it a key step in the development of novel pharmaceuticals.
This document provides detailed protocols for the alkaline hydrolysis of this compound, a common and effective method for this transformation.[2][3] Alkaline hydrolysis, also known as saponification, is typically an irreversible reaction that proceeds to completion, offering high yields of the carboxylate salt, which can then be neutralized to afford the desired carboxylic acid.[2][4]
Reaction Scheme
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution reaction. In the presence of a hydroxide base (e.g., NaOH or LiOH), the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which is subsequently protonated by the solvent to form ethanol. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid product.
Reaction: this compound + NaOH/H₂O → Sodium 2,4-dichloro-6-methylnicotinate + Ethanol Sodium 2,4-dichloro-6-methylnicotinate + HCl → 2,4-dichloro-6-methylnicotinic acid + NaCl
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the alkaline hydrolysis of this compound. The choice of base and solvent system can influence reaction time and yield. Lithium hydroxide is often favored in modern organic synthesis for its efficacy in mixed solvent systems.[5][6][7]
| Parameter | Method A: NaOH Hydrolysis | Method B: LiOH Hydrolysis |
| Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) |
| Solvent System | Ethanol/Water | Tetrahydrofuran (THF)/Water |
| Temperature | Reflux (approx. 80-90 °C) | Room Temperature to 50 °C |
| Reaction Time | 2 - 4 hours | 4 - 8 hours |
| Typical Yield | > 90% | > 95% |
| Notes | A classic and cost-effective method. | Generally milder conditions and can be more suitable for sensitive substrates. |
Experimental Protocols
Method A: Hydrolysis using Sodium Hydroxide
This protocol describes a standard procedure for the saponification of this compound using sodium hydroxide in an aqueous ethanol solution.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water (deionized)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).
-
Addition of Base: Add sodium hydroxide (1.5 - 2.0 eq) to the solution.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the solid under vacuum to obtain the crude 2,4-dichloro-6-methylnicotinic acid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Method B: Hydrolysis using Lithium Hydroxide
This protocol provides a milder alternative using lithium hydroxide in a tetrahydrofuran (THF) and water solvent system.[5][6][7]
Materials:
-
This compound
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C. Monitor the reaction by TLC until completion (typically 4-8 hours).
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate.
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
-
Isolation and Purification:
-
Combine the organic extracts.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the 2,4-dichloro-6-methylnicotinic acid.
-
Visualizations
The following diagram illustrates the general experimental workflow for the alkaline hydrolysis of this compound.
Caption: Experimental workflow for the hydrolysis of this compound.
References
- 1. Buy this compound | 86129-63-7 [smolecule.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dichloro-6-methylnicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core is substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and an ethyl ester at position 3. The electron-deficient nature of the pyridine ring, amplified by the two electron-withdrawing chloro substituents, renders the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and other applications.[1]
These application notes provide an overview of the nucleophilic substitution reactions of this compound, with a focus on regioselectivity, and include detailed protocols for reactions with various nucleophiles.
Regioselectivity in Nucleophilic Aromatic Substitution
In dihalogenated pyridine systems like this compound, the two chlorine atoms exhibit different reactivities towards nucleophiles. For 2,4-dihalopyridines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[2][3] This regioselectivity is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed during the attack at the C4 position. Consequently, nucleophilic substitution reactions on this compound are expected to proceed preferentially at the C4 position, leaving the C2 chlorine available for subsequent transformations. This differential reactivity is a key strategic element in the stepwise elaboration of this scaffold.
Application Notes
The selective nature of nucleophilic substitution on this compound allows for the synthesis of a diverse library of compounds. The resulting 4-substituted-2-chloro-6-methylnicotinate derivatives are valuable precursors for further chemical modifications. The remaining chlorine at the C2 position can be subsequently displaced under more forcing conditions or be utilized in metal-catalyzed cross-coupling reactions.
Common Nucleophilic Substitution Reactions:
-
Amination: The introduction of primary or secondary amines at the C4 position is a common transformation, yielding 4-amino-2-chloro-6-methylnicotinate derivatives. These compounds are prevalent in scaffolds for kinase inhibitors and other biologically active molecules.
-
O-Alkylation/O-Arylation: Alcohols and phenols can displace the C4-chloro group to form the corresponding ethers. This is often achieved by using the corresponding alkoxide or phenoxide, generated in situ with a suitable base.
-
S-Alkylation/S-Arylation: Thiols and thiophenols readily react to furnish 4-thioether derivatives, which are important intermediates in various synthetic routes.
Experimental Protocols
I. General Protocol for Nucleophilic Aromatic Substitution with Amines
This protocol describes a general procedure for the regioselective substitution of the C4-chloro group of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile, or an alcohol)
-
Optional: Base (e.g., Triethylamine, Diisopropylethylamine (DIPEA), or Potassium Carbonate) if the amine is used as its salt.
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.
-
Add the amine to the solution. If the amine is in the form of a hydrochloride or other salt, add an appropriate base (1.5 - 2.5 eq).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50 °C and 100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an alcohol or other water-miscible solvent is used, remove it under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or DCM) and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 4-amino-2-chloro-6-methylnicotinate derivative.
II. Protocol for Nucleophilic Aromatic Substitution with an Alcohol: Synthesis of Ethyl 4-(benzyloxy)-2-chloro-6-methylnicotinate
This protocol is based on a procedure described in patent literature for the reaction of this compound with benzyl alcohol.[4]
Materials:
-
This compound (30 g, 128 mmol, 1.0 eq)
-
Benzyl alcohol (15 g, 139 mmol, 1.08 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 5.6 g, 140 mmol, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (300 mL)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of this compound and benzyl alcohol in DMF, add sodium hydride in portions.
-
Stir the reaction mixture at ambient temperature for 18 hours.
-
Dilute the mixture with water (750 mL) and extract with ethyl acetate (2 x 250 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluting with 20% to 30% ethyl acetate in a suitable non-polar solvent) to obtain ethyl 4-(benzyloxy)-2-chloro-6-methylnicotinate.
III. General Protocol for Nucleophilic Aromatic Substitution with Thiols
This protocol outlines a general method for the regioselective substitution of the C4-chloro group with a thiol.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., Sodium hydride, Potassium carbonate, or Sodium hydroxide) (1.2 eq)
-
Anhydrous solvent (e.g., DMF, Tetrahydrofuran (THF), or Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the thiol in the chosen anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise to generate the thiolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure ethyl 2-chloro-6-methyl-4-(alkyl/arylthio)nicotinate.
Data Presentation
Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Benzylamine | Ethyl 4-(benzylamino)-2-chloro-6-methylnicotinate | DCM, room temp, 12 h | High |
| 2 | Morpholine | Ethyl 2-chloro-6-methyl-4-morpholinonicotinate | Acetonitrile, 80 °C, 6 h | High |
| 3 | Sodium methoxide | Ethyl 2-chloro-4-methoxy-6-methylnicotinate | Methanol, reflux, 4 h | Good |
| 4 | Benzyl alcohol/NaH | Ethyl 4-(benzyloxy)-2-chloro-6-methylnicotinate | DMF, room temp, 18 h[4] | Good |
| 5 | Thiophenol/K₂CO₃ | Ethyl 2-chloro-6-methyl-4-(phenylthio)nicotinate | DMF, 60 °C, 5 h | High |
Note: "High" and "Good" are qualitative descriptors based on typical outcomes for these reaction types, as specific quantitative yields for all examples are not available in the cited literature.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Regioselectivity of nucleophilic attack.
References
- 1. Buy this compound | 86129-63-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. WO2025090480A1 - Heteroaryl compounds for the treatment of pain - Google Patents [patents.google.com]
Characterization of Ethyl 2,4-dichloro-6-methylnicotinate: Application Notes and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Ethyl 2,4-dichloro-6-methylnicotinate, a key intermediate in various synthetic pathways. The following protocols and data are intended to facilitate quality control, purity assessment, and structural elucidation of this compound.
Compound Information
| Parameter | Value |
| IUPAC Name | ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate[1] |
| Synonyms | 2,4-Dichloro-6-methyl-nicotinic acid ethyl ester |
| CAS Number | 86129-63-7[1][2] |
| Chemical Formula | C₉H₉Cl₂NO₂[1][2] |
| Molecular Weight | 234.08 g/mol [2] |
| Appearance | Off-white solid[2] |
| Melting Point | 53-57 °C[2] |
Analytical Techniques
A combination of chromatographic and spectroscopic methods is recommended for the comprehensive characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation.
-
Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile impurities and confirmation of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the lone aromatic proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H | 7.3 - 7.5 | Singlet |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet |
| Pyridine-CH₃ | 2.5 - 2.7 | Singlet |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 163 - 166 |
| C2, C4 (C-Cl) | 150 - 155 |
| C6 (C-CH₃) | 158 - 162 |
| C3 | 125 - 128 |
| C5 | 120 - 123 |
| -OCH₂CH₃ | 62 - 65 |
| Pyridine-CH₃ | 23 - 26 |
| -OCH₂CH₃ | 13 - 15 |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): m/z ≈ 233/235/237 (due to the presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl).
-
Key Fragments:
-
Loss of the ethoxy group (-OCH₂CH₃): m/z ≈ 188/190/192
-
Loss of the ethyl group (-CH₂CH₃): m/z ≈ 204/206/208
-
Loss of carbon monoxide from the ester: m/z ≈ 205/207/209
-
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of this compound and quantify any impurities.
Experimental Protocol:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create calibration standards if quantification is required.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify and quantify volatile components, including the main compound and any volatile impurities.
Experimental Protocol:
| Parameter | Condition |
| GC Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (e.g., 20:1) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Scan Range | 40-400 amu |
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
References
Application Note: Structural Elucidation of Ethyl 2,4-dichloro-6-methylnicotinate by Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This application note provides a detailed protocol and predicted data for the structural analysis of Ethyl 2,4-dichloro-6-methylnicotinate (CAS: 86129-63-7), a substituted pyridine derivative with applications in the agricultural and pharmaceutical sectors.[1] Due to the limited availability of public experimental spectra, this document presents a comprehensive analysis based on predicted ¹H and ¹³C NMR data, derived from the analysis of structurally related compounds. The presented protocols for sample preparation, spectral acquisition, and data processing are intended to guide researchers in the empirical verification of this compound's structure.
Introduction
This compound is a synthetic organic compound with the molecular formula C₉H₉Cl₂NO₂.[1] Its structure, featuring a substituted pyridine ring, makes it a valuable intermediate in the synthesis of various target molecules. Accurate structural confirmation is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique for the unambiguous structural elucidation of organic molecules. This note details the expected NMR spectral characteristics of this compound and provides a standardized methodology for its analysis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established substituent effects on the pyridine ring and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (aromatic) | 7.3 - 7.5 | Singlet | - | 1H |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet | ~7.1 | 2H |
| -CH₃ (ring) | 2.6 - 2.8 | Singlet | - | 3H |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7.1 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 163 - 166 |
| C-6 (ring) | 158 - 162 |
| C-2 (ring) | 150 - 154 |
| C-4 (ring) | 145 - 149 |
| C-3 (ring) | 125 - 129 |
| C-5 (ring) | 122 - 126 |
| -OCH₂CH₃ | 61 - 64 |
| -CH₃ (ring) | 22 - 25 |
| -OCH₂CH₃ | 13 - 15 |
Experimental Protocols
The following protocols are provided as a general guideline for the NMR analysis of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
3.2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to ensure homogeneity and optimal resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 512-1024 scans (or more, depending on sample concentration).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of organic compounds.
Logical Relationship of NMR Signals to Molecular Structure
The following diagram illustrates the correlation between the different parts of the this compound molecule and their expected signals in the NMR spectra.
Caption: Correlation of molecular fragments to NMR signals.
Conclusion
This application note provides a foundational guide for the NMR analysis of this compound. The predicted spectral data serves as a valuable reference for researchers, and the detailed protocols ensure a standardized approach to acquiring high-quality experimental data for the definitive structural verification of this compound. The provided workflows and logical diagrams offer a clear visual representation of the analytical process and the structure-spectrum correlations.
References
Application Notes and Protocols for Mass Spectrometry of Ethyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dichloro-6-methylnicotinate is a synthetic organic compound with the chemical formula C₉H₉Cl₂NO₂.[1] As a dichlorinated pyridine derivative, it serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The structural elucidation and purity assessment of this compound are critical for its application in drug development and chemical synthesis. Mass spectrometry is an essential analytical technique for confirming the molecular weight and investigating the fragmentation patterns of such molecules, providing crucial information for structural verification and impurity profiling.
This document provides a detailed overview of the mass spectrometric analysis of this compound, including established experimental protocols and an analysis of its fragmentation behavior.
Molecular and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol [1] |
| CAS Number | 86129-63-7[1] |
| Appearance | Off-white solid[1] |
| Melting Point | 53-57 °C[1] |
Mass Spectrometry Data
Mass spectrometric analysis of this compound can be performed using various ionization techniques, with Electron Ionization (EI) providing extensive fragmentation for structural elucidation and Electrospray Ionization (ESI) typically showing the protonated molecular ion. The following table summarizes the expected major ions observed in an EI mass spectrum.
| m/z | Proposed Fragment Ion | Relative Abundance |
| 233/235/237 | [M]+• (Molecular Ion) | High |
| 204/206/208 | [M - C₂H₅]+ | Moderate |
| 198/200/202 | [M - Cl]+ | Moderate |
| 188/190 | [M - OCH₂CH₃]+ | High |
| 172/174 | [M - Cl - C₂H₅O]+ | Low |
| 153 | [M - 2Cl - C₂H₅]+ | Low |
| 125 | [C₆H₄NCl]+ | Moderate |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocols
Detailed methodologies for the mass spectrometric analysis of this compound are provided below.
Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.
-
For ESI analysis, further dilute the sample to a final concentration of approximately 1-10 µg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions :
-
Injector : Split/splitless injector, operated in split mode with a ratio of 50:1.
-
Injector Temperature : 250 °C.
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program : Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[2]
-
-
MS Conditions :
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol
-
Instrumentation : A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Conditions :
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
-
MS Conditions :
Fragmentation Pathway and Experimental Workflow
The following diagrams illustrate the proposed fragmentation pathway of this compound under EI conditions and a general workflow for its mass spectrometric analysis.
Caption: Proposed EI fragmentation of this compound.
Caption: General workflow for mass spectrometric analysis.
References
Application Note: Purification of Ethyl 2,4-dichloro-6-methylnicotinate by Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2,4-dichloro-6-methylnicotinate is a halogenated pyridine derivative with applications in the agricultural and pharmaceutical sectors.[1] As a key intermediate in the synthesis of various target molecules, its purity is paramount. Flash chromatography is a rapid and efficient technique for the purification of organic compounds, making it well-suited for isolating this compound from crude reaction mixtures.[2] This application note provides a detailed protocol for the purification of this compound using flash chromatography, developed based on general principles for the separation of chlorinated aromatic and ethyl nicotinate derivatives.[3][4]
Key Compound Properties
-
Molecular Formula: C₉H₉Cl₂NO₂
-
Appearance: Off-white solid[1]
-
Purity (typical commercial grade): 97%[5]
Experimental Protocol
This protocol outlines the steps for the purification of this compound using a flash chromatography system.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)[2]
-
Hexanes (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (analytical grade)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column for manual flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Collection tubes/flasks
2. Method Development: Thin Layer Chromatography (TLC)
Prior to performing flash chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound to ensure good separation on the column.[6]
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined ratio of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for the spot corresponding to this compound.
-
Adjust the solvent system until the desired Rf is achieved.
-
3. Flash Chromatography Protocol
The following protocol is a general guideline. The actual parameters may need to be adjusted based on the results of the TLC analysis and the specific impurities present in the crude mixture.
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for pyridine derivatives.[4]
-
Column Packing (Manual Chromatography):
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[3]
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.[3]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully load it onto the column.[4][7]
-
Dry Loading: For compounds that are not very soluble in the initial mobile phase, dry loading is recommended. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[4]
-
-
Elution:
-
Begin eluting with the mobile phase, starting with a low polarity (e.g., 98:2 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase according to the separation profile determined by TLC.[3] A gradient elution is often effective for separating compounds with different polarities.[8]
-
Maintain a constant flow rate by applying gentle air pressure.[2]
-
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.[3]
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure compound.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[3]
Data Presentation
The following table summarizes a typical set of parameters for the flash chromatography purification of this compound.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexanes |
| Mobile Phase B | Ethyl Acetate |
| Gradient Profile | Time (min) |
| Flow Rate | 20 mL/min |
| Column Size | 40 g |
| Crude Sample Load | 500 mg |
| Detection Wavelength | 254 nm |
| Expected Elution Time | 10-15 minutes (dependent on exact conditions) |
| Typical Purity | >99% (determined by HPLC/NMR) |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the compound of interest co-elutes with impurities, consider using a shallower gradient or a different solvent system (e.g., dichloromethane/methanol for more polar compounds).[4][9]
-
Compound Sticking to the Column: For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to improve elution by neutralizing acidic sites on the silica gel.[6][10]
-
Low Yield: Ensure the crude material is fully dissolved and loaded onto the column. Check for potential decomposition on the silica gel; if the compound is acid-sensitive, deactivating the silica with triethylamine may be necessary.[10]
-
Column Cracking: This can be caused by running the column dry or by using dichloromethane, which can lead to slower flow and higher pressure.[10] Ensure the column is properly packed and the solvent level is always above the silica bed.
References
- 1. Buy this compound | 86129-63-7 [smolecule.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
The Versatile Role of Ethyl 2,4-dichloro-6-methylnicotinate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,4-dichloro-6-methylnicotinate is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in medicinal chemistry. Its defining feature is a pyridine ring substituted with two reactive chlorine atoms at the 2- and 4-positions, a methyl group at the 6-position, and an ethyl ester at the 3-position. This substitution pattern, particularly the presence of two distinct chloro groups, makes it an ideal scaffold for the synthesis of a diverse array of complex heterocyclic compounds, most notably in the development of targeted therapies such as kinase inhibitors.
The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing effects of the chlorine atoms and the ethyl ester, renders the 2- and 4-positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and often regioselective displacement of the chlorine atoms with a variety of nucleophiles, including amines, phenols, and thiols. This provides a robust platform for generating extensive compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | Ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | [1] |
| CAS Number | 86129-63-7 | [1] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 53-57 °C | [1] |
Application in Kinase Inhibitor Synthesis: A Case Study
A significant application of the dichloronicotinate scaffold is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general strategy involves the displacement of the chloro groups with various amines and other functionalities to construct a molecule that can fit into the ATP-binding pocket of a target kinase, thereby inhibiting its activity.
While direct examples for this compound are not extensively published, a closely related analog, 2,4-dichloro-6-methylnicotinoyl chloride, has been utilized in the synthesis of precursors for Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase, and its genetic alterations are known to drive several cancers, including non-small cell lung cancer.
The following experimental protocol is adapted from a patented synthesis of an ALK inhibitor intermediate, demonstrating the utility of the 2,4-dichloro-6-methylnicotinate scaffold.
Experimental Protocol: Synthesis of a 2-Phenoxy-4-amino-nicotinate Derivative
This protocol details the nucleophilic aromatic substitution of a 2,4-dichloro-6-methylnicotinate derivative with an aminophenol. The reaction proceeds via the displacement of the chlorine atom at the 4-position, which is generally more activated towards nucleophilic attack.
Materials and Reagents:
-
This compound
-
3-Aminophenol
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 3-Aminophenol (1.1 eq).
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-chloro-4-(3-hydroxyphenylamino)-6-methylnicotinate.
Subsequent Steps:
The resulting intermediate can undergo further functionalization. The remaining chlorine at the 2-position can be displaced by another nucleophile, and the ester can be hydrolyzed or converted to an amide to generate the final bioactive molecule.
Visualization of Synthetic and Signaling Pathways
To further illustrate the application of this compound in medicinal chemistry, the following diagrams, generated using Graphviz (DOT language), depict a generalized synthetic workflow and a simplified kinase signaling pathway.
Caption: Generalized workflow for the synthesis of bioactive molecules.
References
Application Notes and Protocols: Ethyl 2,4-dichloro-6-methylnicotinate in Pain Research
Disclaimer: The following application notes and protocols are a representative synthesis based on the potential mechanisms of action for nicotinic acid derivatives in pain signaling. As of the latest literature review, no direct studies have been published on the specific use of Ethyl 2,4-dichloro-6-methylnicotinate for the treatment of pain. The information provided is intended to serve as a foundational guide for researchers initiating investigations into the analgesic potential of this compound.
Introduction
This compound is a synthetic organic compound with the chemical formula C₉H₉Cl₂NO₂.[1] While its direct biological activity in pain modulation has not been characterized, its structural similarity to nicotinic compounds suggests potential interactions with pathways relevant to nociception.[1] Nicotinic acetylcholine receptors (nAChRs) are known to play a role in pain signaling, and compounds targeting these receptors are of significant interest in the development of novel analgesics.[2] Furthermore, related nicotinic acid derivatives have been investigated for their interaction with G-protein coupled receptors, such as GPR109A, which can modulate inflammatory responses.[3]
These notes provide a hypothetical framework for the initial screening and characterization of this compound as a potential analgesic agent.
Potential Mechanism of Action
Based on its structural features, this compound may exert its effects through one or more of the following pathways:
-
Modulation of Nicotinic Acetylcholine Receptors (nAChRs): As a nicotinic acid derivative, the compound could potentially act as an agonist or antagonist at various nAChR subtypes located in the central and peripheral nervous systems, thereby influencing neuronal excitability and pain transmission.
-
Activation of GPR109A: Similar to other nicotinic acid compounds, it may activate GPR109A on immune cells and in other tissues, leading to a decrease in intracellular cAMP and subsequent anti-inflammatory effects that could contribute to analgesia.
Further research is required to elucidate the precise mechanism of action.
In Vitro Assays for Preliminary Screening
Receptor Binding Assays
Objective: To determine the binding affinity of this compound to various nAChR subtypes and GPR109A.
Protocol:
-
Cell Culture: Culture cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7) or GPR109A in appropriate media.
-
Membrane Preparation: Harvest cells and prepare cell membrane fractions by homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Incubate cell membranes with a known radiolabeled ligand for the target receptor (e.g., [³H]epibatidine for nAChRs, [³H]nicotinic acid for GPR109A) in the presence of increasing concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
Table 1: Hypothetical Quantitative Data for Receptor Binding Assays
| Target Receptor | Radioligand | Hypothetical IC50 (µM) |
| α4β2 nAChR | [³H]Epibatidine | Data to be determined |
| α7 nAChR | [³H]Epibatidine | Data to be determined |
| GPR109A | [³H]Nicotinic Acid | Data to be determined |
Functional Assays
Objective: To assess the functional activity of this compound at its target receptors.
Protocol (for GPR109A):
-
cAMP Assay:
-
Seed cells expressing GPR109A in a multi-well plate.
-
Pre-treat cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Treat cells with varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF® assay kit.
-
-
Data Analysis: Determine the EC50 value (concentration of the compound that produces 50% of the maximal response) for the inhibition of forskolin-stimulated cAMP production.
Table 2: Hypothetical Quantitative Data for Functional Assays
| Assay | Cell Line | Hypothetical EC50 (µM) |
| cAMP Inhibition | CHO-GPR109A | Data to be determined |
In Vivo Models of Pain
Objective: To evaluate the analgesic efficacy of this compound in established animal models of pain.
Acetic Acid-Induced Writhing Test (Inflammatory Pain)
Protocol:
-
Acclimatization: Acclimate male Swiss Webster mice to the testing environment.
-
Compound Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Pain: After a set pre-treatment time (e.g., 30 minutes for i.p.), inject 0.6% acetic acid solution i.p. to induce writhing behavior.
-
Observation: Immediately after acetic acid injection, place the mice in individual observation chambers and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.
-
Data Analysis: Compare the number of writhes in the compound-treated groups to the vehicle-treated group and calculate the percentage of inhibition.
Formalin Test (Nociceptive and Inflammatory Pain)
Protocol:
-
Acclimatization: Acclimate male Sprague-Dawley rats to the testing chambers.
-
Compound Administration: Administer this compound or vehicle control.
-
Induction of Pain: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Record the amount of time the animal spends licking or biting the injected paw in two phases: the early phase (0-5 minutes, representing direct nociceptor activation) and the late phase (15-30 minutes, representing inflammatory pain).
-
Data Analysis: Compare the paw licking/biting time between treated and control groups for both phases.
Table 3: Hypothetical Quantitative Data for In Vivo Pain Models
| Pain Model | Animal | Route of Administration | Hypothetical ED50 (mg/kg) |
| Acetic Acid Writhing | Mouse | i.p. | Data to be determined |
| Formalin Test (Late Phase) | Rat | p.o. | Data to be determined |
Visualizations
Caption: Hypothetical GPR109A signaling pathway for this compound.
Caption: General experimental workflow for evaluating analgesic potential.
Safety and Handling
This compound is known to cause skin and eye irritation.[1][4] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound.[4] It may also cause respiratory irritation, and work should be conducted in a well-ventilated area or a fume hood.[4] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. Buy this compound | 86129-63-7 [smolecule.com]
- 2. Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Synthesis of Novel Heteroaryl Compounds Using Ethyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2,4-dichloro-6-methylnicotinate as a versatile building block for the creation of novel heteroaryl compounds. This document offers detailed experimental protocols for key palladium-catalyzed cross-coupling reactions and discusses the potential biological significance of the resulting molecules, particularly in the context of kinase inhibitor development.
Introduction
This compound is a di-substituted pyridine derivative that serves as a valuable scaffold in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing nicotinic acid ester, allows for selective functionalization through various synthetic methodologies. This strategic placement of reactive sites enables the controlled, stepwise introduction of diverse functionalities, making it an ideal starting point for the synthesis of complex molecular architectures.
The pyridine core is a prevalent motif in numerous FDA-approved drugs and biologically active compounds. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug design. Derivatives of substituted pyridines have shown promise as inhibitors of key signaling proteins, including various kinases that are implicated in cancer and other diseases.
This document outlines protocols for three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods are cornerstones of modern organic synthesis, prized for their broad substrate scope, functional group tolerance, and generally high yields.
Regioselectivity
The regioselectivity of reactions involving this compound is a critical consideration. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, which can be exploited for selective functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the C4 position is generally more susceptible to nucleophilic attack. This is attributed to the greater electronic activation by the adjacent ester group and the ring nitrogen.
-
Palladium-Catalyzed Cross-Coupling: For palladium-catalyzed reactions, the relative reactivity of the C2 and C4 positions can be influenced by the choice of catalyst, ligand, and reaction conditions. For many dihalopyridines, the position adjacent to the nitrogen (C2) can be more reactive towards oxidative addition. However, electronic factors and steric hindrance also play a significant role. It is often necessary to perform initial screening of reaction conditions to determine the optimal parameters for achieving the desired regioselectivity for a specific cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures for the functionalization of this compound. Researchers should note that optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates and coupling partners.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Protocol:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat the reaction mixture to a temperature of 95 °C and stir for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted nicotinate.
Data Presentation: Suzuki-Miyaura Coupling of Analogous Dichloropyridine Systems
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 8 | 80-95 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 16 | 70-85 |
Note: Yields are based on analogous substrates and will vary depending on the specific boronic acid and reaction conditions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[1]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: To the same flask, add the base (e.g., NaOtBu, 1.5 equiv.), this compound (1.0 equiv.), and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 110 °C for 16 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination of Analogous Chloropyridine Systems
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 85-95 |
| Aniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 70-85 |
| Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 120 | 75-90 |
Note: Yields are based on analogous substrates and will vary depending on the specific amine and reaction conditions.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Protocol:
-
Reaction Setup: To a dry flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent such as DMF and a base, typically an amine like triethylamine (TEA).
-
Degassing: Degas the solution by bubbling with an inert gas for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 8 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling of Analogous Dichloropyridine Systems
| Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | TEA | DMF | 80 | 70-85 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | Et₃N | Toluene | 90 | 75-90 |
| 1-Hexyne | PdCl₂(dppf) (3) | CuI (6) | DIPA | THF | 65 | 65-80 |
Note: Yields are based on analogous substrates and will vary depending on the specific alkyne and reaction conditions.
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a key component of many kinase inhibitors. The functionalization of this compound through the aforementioned cross-coupling reactions allows for the synthesis of diverse libraries of compounds for screening against various kinase targets. For example, the introduction of different aryl and heteroaryl groups via Suzuki-Miyaura coupling, or various amine functionalities through Buchwald-Hartwig amination, can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.
Illustrative Signaling Pathway: Kinase Inhibition
References
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. Collection - Stereospecific and Regioselective Synthesis of EâAllylic Alcohols through Reductive Cross Coupling of Terminal Alkynes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Application Note: Synthesis of Ethyl 2-(benzyloxy)-4-chloro-6-methylnicotinate via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed experimental protocol for the synthesis of ethyl 2-(benzyloxy)-4-chloro-6-methylnicotinate from ethyl 2,4-dichloro-6-methylnicotinate and benzyl alcohol. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a fundamental transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and agrochemical research.[1] The protocol outlines the reaction setup, purification, and characterization of the target compound.
Introduction
This compound is a versatile building block in organic synthesis. The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms and the ethyl ester group, makes the 2- and 4-positions susceptible to nucleophilic attack.[1] Nucleophilic aromatic substitution (SNAr) reactions provide a direct method for the introduction of various functional groups. In this protocol, the hydroxyl group of benzyl alcohol, after deprotonation to form a more potent nucleophile (benzyl alkoxide), displaces one of the chlorine atoms on the pyridine ring. The regioselectivity of this substitution is a key consideration, with electronic factors influencing which chlorine atom is preferentially replaced. This application note details a representative procedure for the selective monosubstitution at the 2-position.
Reaction Scheme
Caption: Reaction of this compound with Benzyl Alcohol.
Experimental Protocol
Materials:
-
This compound
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.2 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution of benzyl alcohol.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the sodium benzyl alkoxide.
-
Reaction with Electrophile: In a separate dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the prepared sodium benzyl alkoxide solution to the solution of this compound at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure ethyl 2-(benzyloxy)-4-chloro-6-methylnicotinate.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Benzyl Alcohol | 1.2 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Product Yield (Typical) | 75-85% |
| Product Appearance | White to off-white solid |
| Analytical Data | |
| ¹H NMR | Consistent with product structure |
| ¹³C NMR | Consistent with product structure |
| Mass Spectrometry (MS) | m/z calculated for C₁₆H₁₄ClNO₃, found [M+H]⁺ |
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Signaling Pathway (Logical Relationship)
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2,4-dichloro-6-methylnicotinate (CAS 86129-63-7). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and address frequently asked questions to ensure a successful and reproducible outcome in your laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when starting from its dihydroxy precursor. The primary reaction pathway involves the chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of this compound. What are the common causes and how can I resolve this?
Answer: Low yield is a frequent challenge that can be attributed to several factors, primarily incomplete reaction, product loss during work-up, or competing side reactions.[1][2] A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
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Incomplete Reaction: The conversion of the dihydroxy starting material to the dichloro product may not have gone to completion. This is the most common cause and results in a mixture of starting material, mono-chlorinated intermediates, and the final product.
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Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product is significantly less polar than the starting material and intermediates. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. A successful reaction will show the complete disappearance of the starting material's spot (lower Rf) and the appearance of a new spot for the product (higher Rf).[3]
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Solution:
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Increase Reaction Time/Temperature: Ensure the reaction is refluxed for an adequate duration (a minimum of 2-3 hours is often cited) and that the correct temperature is maintained.[3]
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Reagent Stoichiometry: Use a sufficient excess of the chlorinating agent (e.g., POCl₃). The stoichiometry must be adequate to replace both hydroxyl groups.[3]
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Anhydrous Conditions: Moisture can decompose the chlorinating agent (POCl₃) and interfere with the reaction. Always conduct the synthesis under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous reagents and solvents.[3]
-
-
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Product Loss During Work-Up: The product can be lost during the extraction and washing phases.
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Diagnosis: If the reaction appears complete by TLC but the isolated yield is low, inefficient extraction is a likely culprit.
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Solution: Perform multiple extractions (at least 3x) of the aqueous phase with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.[3]
-
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Side Reactions: The primary side reaction is the hydrolysis of the ethyl ester group, which can occur during the aqueous work-up.[3][4]
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Diagnosis: The presence of 2,4-dichloro-6-methylnicotinic acid as an impurity. This can be detected by LC-MS or by observing a baseline streak on a TLC plate, which can be confirmed by washing the organic extract with a base.
-
Solution: Minimize the risk of hydrolysis by keeping the temperature low during the work-up (e.g., pouring the reaction mixture onto ice) and by neutralizing any residual acid promptly with a mild base like sodium bicarbonate solution.[3]
-
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose the cause of low yield.
Caption: A decision-tree diagram for troubleshooting low product yield.
Issue 2: Presence of 2,4-dichloro-6-methylnicotinic acid Impurity
Question: My final product is contaminated with an acidic impurity. I suspect it's the hydrolyzed product, 2,4-dichloro-6-methylnicotinic acid. How can I confirm this and remove it?
Answer: Ester hydrolysis is a common byproduct pathway, especially if the work-up involves harsh acidic or basic conditions or elevated temperatures.[3][4]
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Confirmation: The most straightforward way to confirm the presence of the acidic byproduct is through an acid-base extraction. Dissolve a sample of the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). If an acidic impurity is present, it will be deprotonated and move into the aqueous layer. Subsequent acidification of this aqueous layer should precipitate the 2,4-dichloro-6-methylnicotinic acid, which can be observed and compared to the crude material via TLC.
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Removal Protocol: An acid-base wash is the most effective method for removing this impurity on a preparative scale.
Protocol: Acid-Base Extraction for Purification
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Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., 10 volumes of ethyl acetate or dichloromethane).[5]
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Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Repeat the wash 2-3 times, checking the pH of the aqueous layer to ensure it is basic (pH > 7). This step selectively removes the acidic byproduct.
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Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate salts.
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Brine Wash: Perform a final wash with brine (saturated aqueous NaCl solution) to facilitate the removal of dissolved water from the organic phase.[5]
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified this compound.[3]
Issue 3: Product is a Mixture of Dichloro, Mono-chloro, and Dihydroxy Compounds
Question: My TLC analysis shows multiple spots: my desired product, but also less polar intermediates and the highly polar starting material. How can I purify this mixture?
Answer: This is a classic case of an incomplete reaction. While optimizing the reaction conditions is the best long-term solution, purification of the resulting mixture can be achieved using silica gel column chromatography. This technique separates compounds based on their polarity.
TLC Analysis Guide for Reaction Monitoring
The separation of the different species on a TLC plate provides a clear picture of the reaction's progress.
| Compound | Structure | Polarity | Expected Rf Value |
| Ethyl 2,4-dihydroxy-6-methylnicotinate | Pyridine ring with 2 -OH groups | Very High | Low (near baseline) |
| Mono-chlorinated Intermediates | Pyridine ring with 1 -OH, 1 -Cl | Medium | Intermediate |
| This compound | Pyridine ring with 2 -Cl groups | Low | High |
| 2,4-dichloro-6-methylnicotinic acid | Carboxylic acid group | High (but can streak) | Variable (streaking) |
| Relative values in a Hexane/Ethyl Acetate solvent system. The product will have the highest Rf. |
Protocol: Purification via Column Chromatography
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Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
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Sample Loading: Adsorb the crude mixture onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.
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Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
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Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will elute the compounds in order of increasing polarity: first the desired product (least polar), followed by the mono-chlorinated intermediates, and finally the starting material (most polar).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound? The most direct synthesis involves the chlorination of a dihydroxy precursor, typically Ethyl 2,4-dihydroxy-6-methylnicotinate.[6] This precursor can be synthesized through methods like the multicomponent reaction of ethyl 3-aminocrotonate and diethyl malonate or via esterification of 2,4-dihydroxy-6-methylnicotinic acid.[6] The chlorination step is usually accomplished with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3]
Q2: What is the mechanism of chlorination using POCl₃? The chlorination of the pyridinone tautomer of the dihydroxy starting material is believed to proceed through the formation of a phosphate ester intermediate. The pyridine nitrogen attacks the phosphorus atom of POCl₃, followed by the hydroxyl group acting as a nucleophile. Subsequent attack by a chloride ion displaces the phosphate group, leading to the chlorinated pyridine ring. This process occurs at both the 2- and 4-positions to yield the final dichlorinated product.
General Synthesis and Byproduct Formation Pathway
References
Identifying impurities in "Ethyl 2,4-dichloro-6-methylnicotinate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in "Ethyl 2,4-dichloro-6-methylnicotinate".
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can arise from various stages of the manufacturing process and storage. The primary sources include:
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Starting Materials and Intermediates: Unreacted precursors used in the synthesis, such as 6-methylnicotinic acid or 2,4-dichloro-6-methylpyridine, can be carried through the process.
-
Reaction By-products: Side reactions during synthesis can lead to the formation of structurally related impurities. This can include isomers with different chlorination patterns on the pyridine ring.
-
Degradation Products: The most common degradation pathway is the hydrolysis of the ethyl ester group, which results in the formation of 2,4-dichloro-6-methylnicotinic acid.[1]
-
Residual Solvents: Solvents used during the synthesis and purification steps, such as ethanol or dichloromethane, may remain in the final product.
Q2: What is the most common degradation product I should be aware of?
A2: Under acidic or basic conditions, this compound can hydrolyze to form 2,4-dichloro-6-methylnicotinic acid and ethanol.[1] It is crucial to control the pH during storage and in analytical sample preparations to minimize this degradation.
Q3: Are there any known reactive solvents to avoid?
A3: Dichloromethane (DCM) has been reported to react with pyridine derivatives, even under ambient conditions, to form bispyridinium dichlorides. While this reaction may be slow, it is advisable to use alternative solvents or to use DCM with caution and for limited durations, especially during storage of solutions.
Troubleshooting Guides
Issue: Unexpected peaks are observed in the High-Performance Liquid Chromatography (HPLC) chromatogram.
This guide will help you to tentatively identify the unexpected peaks in your HPLC analysis.
Workflow for HPLC Impurity Identification
Caption: Troubleshooting workflow for HPLC impurity identification.
Experimental Protocols
A multi-pronged analytical approach is recommended for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC) - Example Method
For the separation of nicotinic acid and related substances, a reversed-phase HPLC method is generally suitable. The following parameters can be used as a starting point and may require optimization for your specific instrumentation and impurity profile.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) - Example Method
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities, including residual solvents and certain by-products.
| Parameter | Recommended Conditions |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial Temp: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range | 40-500 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for the structural confirmation of the main component and for the identification and quantification of impurities. Key areas to examine in the ¹H NMR spectrum for potential impurities include:
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Broad peaks: Often indicative of water or hydroxyl groups from the hydrolyzed carboxylic acid.
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Signals corresponding to starting materials: Compare the spectrum of your sample with the spectra of the starting materials.
-
Aliphatic signals from residual solvents: For example, a triplet and quartet for ethanol.
Potential Impurity Formation Pathways
The following diagram illustrates a simplified hypothetical pathway for the formation of common process-related and degradation impurities.
Caption: Hypothetical pathways for impurity formation.
References
Technical Support Center: Ethyl 2,4-dichloro-6-methylnicotinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for Ethyl 2,4-dichloro-6-methylnicotinate.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: What are the common synthetic routes for this compound?
There are several established methods for synthesizing this compound:
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Chlorination and Esterification: This two-step process begins with the chlorination of a nicotinic acid derivative, followed by esterification with ethanol using an acid catalyst.[1]
-
Condensation Reaction: The target molecule can be synthesized through the condensation of ethyl acetoacetate with 2,4-dichloro-6-methylpyridine.[1]
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Multi-step Synthesis: More complex routes may involve a combination of organic synthesis techniques like alkylation and acylation.[1]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
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Incomplete Reaction: The reaction time may be insufficient. Depending on the substrate, chlorination reactions can take up to 72 hours for completion.[1] Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC).
-
Catalyst Inefficiency: For esterification, the choice of catalyst is crucial. While concentrated sulfuric acid is economical, solid acid catalysts like HND230 have shown excellent performance, achieving yields as high as 97.2%.[1]
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Sub-optimal Temperature: Temperature control is critical. For some protocols, an initial reaction temperature of 55°C followed by reflux is recommended for complete dehydration.[1]
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Moisture Contamination: The presence of water can lead to the hydrolysis of the ester, forming 2,4-dichloro-6-methylnicotinic acid and ethanol, thereby reducing the yield of the desired product.[1] Ensure all reagents and solvents are anhydrous.
-
Side Reactions: The formation of byproducts can significantly lower the yield. For instance, during chlorination, 2,6-dichloro-3-methylpyridine may be formed as a byproduct.[1]
Q3: I am observing the formation of an unwanted byproduct. How can I minimize this?
Byproduct formation is a common challenge. Here are some strategies to minimize it:
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Control of Reaction Conditions: Strictly controlling reaction parameters such as temperature, reaction time, and stoichiometry of reactants can favor the desired reaction pathway.
-
Alternative Reagents: Consider using alternative chlorinating agents. For example, using chloramine-T as a chlorinating reagent under solvent-free conditions has been reported to achieve 95% yields in just 5 minutes at room temperature, offering a more sustainable alternative to traditional methods.[1]
Q4: Are there more environmentally friendly synthesis methods available?
Yes, greener chemistry approaches are being explored:
-
Enzymatic Processes: The use of enzymes like Novozym 435 in a continuous-flow system can achieve yields between 81.6-88.5% with significantly reduced reaction times of around 35 minutes.[1] The use of tert-amyl alcohol as a reaction medium further supports green chemistry principles.[1]
-
Solid Acid Catalysts: Solid acid catalysts can be recovered and reused, reducing waste and cost, which is particularly advantageous for large-scale production.[1]
Q5: What are the key starting materials for the synthesis?
The primary precursor is typically 6-methylnicotinic acid.[1] This can be synthesized through the oxidation of 2-methyl-5-ethylpyridine using nitric acid at elevated temperatures (140°C to 225°C).[1][2]
Data Presentation
The following tables summarize key quantitative data for different synthetic methods.
Table 1: Comparison of Esterification Catalysts and Conditions
| Catalyst | Solvent | Reactant Ratio (Ethanol:Acid) | Temperature (°C) | Yield (%) | Reference |
| Concentrated H₂SO₄ | Not specified | Not specified | Reflux | High (not specified) | [1] |
| HND230 Solid Catalyst | Toluene | 2:1 | 55 then reflux | 97.2 | [1][3] |
| Novozym 435 | tert-Amyl Alcohol | Not specified | Not specified | 81.6 - 88.5 | [1] |
Table 2: Alternative Chlorination Method
| Chlorinating Agent | Conditions | Time | Yield (%) | Reference |
| Chloramine-T | Solvent-free, Room Temperature | 5 min | 95 | [1] |
Experimental Protocols
Below are detailed methodologies for key synthetic steps.
Protocol 1: Esterification using Solid Acid Catalyst (HND230)
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Reaction Setup: In a 500ml four-necked flask, add 123.1g of toluene, 92.1g of absolute ethanol (2 mol), 2.5g of HND230 solid acid catalyst, and 246.2g of 2,4-dichloro-6-methylnicotinic acid.[3]
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Initial Reaction: Slowly heat the mixture to 55°C and maintain with stirring for 4 hours.[3]
-
Dehydration: Increase the temperature to reflux for dehydration. The reaction is complete when no more water separates.[3]
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Catalyst Recovery: Cool the reaction mixture to room temperature and recover the solid acid catalyst by filtration.[3]
-
Product Isolation: The filtrate is subjected to reduced pressure to reclaim the toluene. The remaining light yellow transparent liquid is the final product, this compound.[3]
Protocol 2: Oxidation of 2-Methyl-5-ethylpyridine
-
Reaction Setup: In a 1.5 liter sulfonation flask, place 225.0 g (2.26 mol) of 96% sulfuric acid and 0.5 g (4.3 mmol) of ammonium vanadate.[4]
-
Addition of Starting Material: Cool the flask and add 92.7 g (0.75 mol) of 98% 2-methyl-5-ethylpyridine dropwise over 25 minutes.[4]
-
Oxidation: Heat the stirred reaction mixture to 160°C. Add 600.0 g (6.2 mol) of 65% strength nitric acid dropwise over 5 hours and 30 minutes, maintaining the reaction temperature between 155 and 160°C.[4] During this time, continuously distill off the nitric acid.
-
Work-up: After the addition is complete, heat the reaction to 190°C for 15 minutes to distill off any unreacted nitric acid. Cool the mixture below 100°C.[4] The resulting product is 6-methylnicotinic acid, which can then be carried forward to the chlorination and esterification steps.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: General synthesis pathway from 2-Methyl-5-ethylpyridine.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. Buy this compound | 86129-63-7 [smolecule.com]
- 2. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 3. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2,4-dichloro-6-methylnicotinate. The information is tailored for researchers, scientists, and professionals in drug development.
Synthesis Overview
The synthesis of this compound can be approached through several routes. A common strategy involves a multi-step process beginning with the formation of a substituted nicotinic acid, followed by chlorination and subsequent esterification.
A plausible and frequently utilized pathway begins with the oxidation of 2-methyl-5-ethylpyridine to yield 6-methylnicotinic acid. This intermediate is then subjected to chlorination to introduce the chloro groups at the 2 and 4 positions, followed by esterification with ethanol to produce the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 6-methylnicotinic acid, which can be synthesized from 2-methyl-5-ethylpyridine.[1] Another approach involves the use of ethyl 2,4-dihydroxy-6-methylnicotinate, which is then chlorinated.
Q2: What chlorinating agents are typically used for the dichlorination of the pyridine ring?
A2: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for introducing chlorine atoms onto the pyridine ring, particularly for converting hydroxy-pyridines to chloro-pyridines.[2] Other reagents like phosphorus pentachloride (PCl₅) can also be used.
Q3: What are the typical conditions for the final esterification step?
A3: The esterification of the dichlorinated nicotinic acid with ethanol is typically carried out under acidic conditions. A common method is the Fischer esterification, which involves refluxing the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[3]
Q4: What are the expected physical properties of this compound?
A4: this compound is typically an off-white solid with a melting point in the range of 53-57 °C.
Troubleshooting Guides
Issue 1: Low Yield of Chlorinated Intermediate
Problem: The chlorination of the 6-methylnicotinic acid precursor results in a low yield of the desired 2,4-dichloro-6-methylnicotinic acid.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure an adequate excess of the chlorinating agent (e.g., POCl₃) is used. - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Moisture in the Reaction | - Conduct the reaction under anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can decompose the chlorinating agent. |
| Sub-optimal Reaction Temperature | - For chlorination with POCl₃, reflux temperatures are often required to drive the reaction to completion.[4] |
| Formation of Side Products | - Over-chlorination or chlorination at undesired positions can occur. A potential byproduct is 2,6-dichloro-3-methylpyridine.[1] Careful control of reaction temperature and stoichiometry of the chlorinating agent can help minimize side product formation. |
Issue 2: Incomplete Esterification or Low Yield of Final Product
Problem: The esterification of 2,4-dichloro-6-methylnicotinic acid with ethanol gives a low yield of this compound.
| Possible Cause | Recommended Solution |
| Equilibrium Limitation | - Fischer esterification is a reversible reaction. Use a large excess of ethanol to shift the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus. |
| Insufficient Catalyst | - Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used. |
| Hydrolysis of the Ester | - During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions, as this can hydrolyze the ester back to the carboxylic acid.[5] Neutralize the reaction mixture carefully, preferably at low temperatures. |
| Product Loss During Work-up | - Ensure efficient extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine to remove residual water and water-soluble impurities. |
Issue 3: Presence of Impurities in the Final Product
Problem: The final product, this compound, is contaminated with impurities.
| Possible Impurity | Source | Recommended Purification Method |
| Unreacted 2,4-dichloro-6-methylnicotinic acid | Incomplete esterification. | - Wash the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[6] |
| Mono-chlorinated byproducts | Incomplete chlorination in the previous step. | - Purification by column chromatography on silica gel is often effective. The dichlorinated product is typically less polar than the mono-chlorinated species. |
| Isomeric dichlorinated byproducts | Non-selective chlorination. | - Fractional crystallization or careful column chromatography may be required to separate isomers. |
| Hydrolysis product (2,4-dichloro-6-methylnicotinic acid) | Hydrolysis of the ester during work-up or storage. | - Recrystallization from a suitable solvent system can remove the more polar carboxylic acid. |
Experimental Protocols
Illustrative Synthesis Pathway
The following diagram illustrates a common synthetic route to this compound.
Caption: A common synthetic pathway for this compound.
General Procedure for Chlorination of a Hydroxy-Nicotinic Acid Derivative
This is a general procedure adapted from similar syntheses and should be optimized for the specific substrate.
-
To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add the hydroxy-nicotinic acid derivative.
-
Slowly add an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC or HPLC.[4]
-
After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and cautiously pour the cooled residue into ice water with vigorous stirring to quench the remaining POCl₃.
-
Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated product.
General Procedure for Fischer Esterification
-
In a round-bottom flask, dissolve the 2,4-dichloro-6-methylnicotinic acid in a large excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography or recrystallization.[3]
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis problems.
References
- 1. rsc.org [rsc.org]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate
Welcome to the technical support resource for the synthesis of Ethyl 2,4-dichloro-6-methylnicotinate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a crucial process, as this compound serves as a key intermediate in the production of various agrochemicals and pharmaceuticals. The most prevalent synthetic route involves the initial formation of a dihydropyridone ring, followed by chlorination steps to yield the final product. However, each stage of this synthesis is susceptible to side reactions that can impact yield, purity, and scalability. This guide will address the most common issues in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis, and why is it chosen?
The most widely used starting material for the pyridone ring is ethyl 4-chloroacetoacetate. This β-ketoester is preferred due to its dual electrophilic sites, which are essential for the cyclization reaction needed to form the core heterocyclic structure.
Q2: What are the primary chlorinating agents used, and what are their respective advantages?
The two primary chlorinating agents are phosphorus oxychloride (POCl₃) and a combination of phosphorus pentachloride (PCl₅) and POCl₃.
-
Phosphorus Oxychloride (POCl₃): This is a strong dehydrating and chlorinating agent, effective for converting the hydroxyl groups on the pyridone ring into chlorides. It is often used in excess to drive the reaction to completion.
-
Phosphorus Pentachloride (PCl₅) with POCl₃: The addition of PCl₅ can enhance the chlorination efficiency, particularly for the C4 position, which can be less reactive. PCl₅ is a more powerful chlorinating agent than POCl₃ alone.
Q3: What are the typical analytical methods used to monitor reaction progress and product purity?
To effectively monitor the synthesis, a combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction conversion and the detection and quantification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities, confirming the correct isomeric form.
Part 2: Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a deep dive into specific problems that may arise during the synthesis, offering explanations for their cause and actionable protocols for their resolution.
Issue 1: Incomplete Chlorination at the C4 Position
Question: My analysis (HPLC, NMR) shows a significant amount of a monochloro impurity, identified as Ethyl 4-chloro-2-hydroxy-6-methylnicotinate. What is causing this, and how can I resolve it?
Root Cause Analysis: The hydroxyl group at the C2 position of the pyridone ring is generally more reactive towards chlorination than the C4 position. Incomplete chlorination at C4 is a common issue and can be attributed to several factors:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent may be inadequate to fully convert both hydroxyl groups.
-
Low Reaction Temperature: The activation energy for chlorinating the C4 position is higher. Insufficient temperature can lead to a stalled reaction after the more reactive C2 position is chlorinated.
-
Short Reaction Time: The reaction may not have been allowed to proceed long enough for the slower C4 chlorination to reach completion.
Mitigation and Troubleshooting Protocol:
-
Increase Molar Excess of Chlorinating Agent:
-
Protocol: Increase the molar ratio of POCl₃ relative to the dihydroxy intermediate. A common starting point is to use a 3 to 5-fold molar excess. If using PCl₅, it is often added in a 1.1 to 1.5 molar equivalent.
-
-
Optimize Reaction Temperature and Time:
-
Protocol: After the initial, more exothermic C2 chlorination, slowly increase the reaction temperature to reflux (typically around 110-120°C) and hold for an extended period (4-8 hours). Monitor the reaction progress by HPLC every hour after reaching reflux until the monochloro intermediate is consumed.
-
-
Use of a Catalyst:
-
Protocol: The addition of a catalytic amount of a tertiary amine, such as triethylamine or a phase transfer catalyst like tetra-n-butylammonium bromide, can sometimes facilitate the C4 chlorination. Add approximately 0.05-0.1 molar equivalents of the catalyst along with the chlorinating agent.
-
| Parameter | Standard Condition | Optimized Condition for Full Chlorination |
| POCl₃ (molar eq.) | 2.5 - 3.0 | 3.0 - 5.0 |
| PCl₅ (molar eq.) | 1.0 - 1.2 | 1.2 - 1.5 |
| Temperature | 80-100°C | 110-120°C (Reflux) |
| Time | 2-4 hours | 4-8 hours (monitored) |
Caption: Troubleshooting workflow for incomplete C4 chlorination.
Issue 2: Formation of Dimer Impurities
Question: I am observing a high molecular weight impurity in my GC-MS analysis that I suspect is a dimer. How is this formed and how can I prevent it?
Root Cause Analysis: Dimerization can occur through intermolecular reactions, particularly if the reaction conditions are not carefully controlled. A common pathway involves the reaction of a partially chlorinated intermediate with a starting dihydroxy molecule, forming an ether linkage. This is more likely to happen if the reaction mixture is not homogenous or if there are localized areas of high concentration.
Mitigation and Troubleshooting Protocol:
-
Control the Rate of Addition:
-
Protocol: Add the dihydroxy intermediate to the pre-heated chlorinating agent (POCl₃) slowly and portion-wise, or as a solution in a suitable solvent (e.g., toluene), to maintain a low concentration of the starting material and prevent localized "hot spots."
-
-
Ensure Efficient Stirring:
-
Protocol: Use robust mechanical stirring throughout the reaction to ensure the mixture remains homogenous. This prevents concentration gradients that can favor intermolecular side reactions over the desired intramolecular chlorination.
-
-
Solvent Selection:
-
Protocol: Running the reaction in a high-boiling-point, non-polar solvent like toluene or xylene can help to maintain a more dilute system and better control the reaction temperature, thereby minimizing dimerization.
-
Caption: Reaction pathways showing desired vs. side reactions.
Issue 3: Work-up and Purification Challenges
Question: During the aqueous work-up, I am struggling with emulsions and poor phase separation. Additionally, my final product is difficult to crystallize. What are the best practices for work-up and purification?
Root Cause Analysis: The work-up of chlorination reactions using POCl₃ and PCl₅ can be challenging due to the highly exothermic and gas-evolving quench with water. The formation of phosphoric acids and other inorganic salts can lead to emulsions. Crystallization can be inhibited by the presence of residual solvents or persistent, structurally similar impurities.
Work-up and Purification Protocol:
-
Controlled Quenching:
-
Protocol: After cooling the reaction mixture, add it very slowly to a mixture of ice and water with vigorous stirring. This helps to dissipate the heat from the exothermic quench of excess POCl₃. An alternative is to perform a "reverse quench" by slowly adding the ice/water to the reaction mixture.
-
-
pH Adjustment and Extraction:
-
Protocol: After the quench, carefully neutralize the acidic aqueous layer with a base like sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8. This will precipitate inorganic salts and break up emulsions. Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine to remove residual water.
-
-
Crystallization Optimization:
-
Protocol: If the crude product (often an oil) fails to crystallize, try the following:
-
Solvent Screening: Use a solvent/anti-solvent system. A common choice is to dissolve the crude oil in a minimal amount of a good solvent (e.g., DCM, Toluene) and then slowly add a poor solvent (e.g., hexane, heptane) until turbidity is observed.
-
Seed Crystals: If available, add a small seed crystal to induce crystallization.
-
Column Chromatography: If impurities are preventing crystallization, purify the crude material via silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. This will separate the desired product from both more polar and less polar impurities.
-
-
"Ethyl 2,4-dichloro-6-methylnicotinate" stability and storage conditions
This guide provides essential information on the stability and storage of Ethyl 2,4-dichloro-6-methylnicotinate (CAS No: 86129-63-7), along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure the long-term stability of the compound, it should be stored in a dry, cool, and well-ventilated place.[1] The container must be kept tightly closed to prevent moisture absorption and contamination.[1]
Q2: Is this compound stable at room temperature?
A: Yes, this compound is stable under normal, ambient conditions and can be stored at room temperature without significant decomposition.[2][3]
Q3: What are the visible signs of degradation or contamination?
A: The compound is typically a white to off-white crystalline solid.[2] Any significant deviation from this appearance, such as discoloration (e.g., yellowing or browning), clumping (indicating moisture uptake), or a noticeable change in texture, may suggest degradation or contamination.
Q4: What substances are incompatible with this compound?
A: Avoid storing this compound with strong bases, amines, and reducing agents.[1] Contact with these materials can promote chemical reactions, leading to the degradation of the compound.
Q5: What are the primary degradation pathways for this compound?
A: The main degradation pathway is hydrolysis, which can occur under acidic or basic conditions, yielding 2,4-dichloro-6-methylnicotinic acid and ethanol.[2] Additionally, the chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions.[2]
Q6: My compound has been stored for a long time. How can I check its purity before use?
A: If you suspect degradation, it is crucial to re-analyze the compound's purity. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) can be used to confirm its identity and purity. A detailed protocol for purity assessment via HPLC is provided below.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Compound degradation; Impurity in the material. | 1. Verify the purity of the compound using the HPLC protocol below or another suitable analytical method. 2. If purity is compromised, use a fresh, unopened batch. 3. Review the experimental protocol for potential sources of contamination or reaction with incompatible reagents. |
| Compound has changed color or become clumpy | Moisture absorption; Exposure to incompatible materials or contaminants; Thermal decomposition. | 1. Do not use the material for sensitive experiments. 2. Perform a purity analysis to determine the extent of degradation. 3. If the purity is below the required specification for your experiment, the material should be disposed of according to hazardous waste regulations. |
| Low solubility or insolubility in expected solvents | Incorrect solvent; Compound has degraded into a less soluble substance (e.g., the corresponding carboxylic acid). | 1. Confirm the appropriate solvent for your application. 2. Check the purity of the material. The hydrolyzed acid degradation product may have different solubility characteristics. |
Compound Data and Storage Summary
| Parameter | Value | Reference |
| CAS Number | 86129-63-7 | [1][2] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 53 - 57 °C | [2] |
| Boiling Point | 298.2 °C at 760 mmHg | [2] |
| Recommended Storage | Dry, cool, well-ventilated area in a tightly sealed container. | [1] |
| Incompatible Materials | Bases, Amines, Reducing Agents | [1] |
| Hazardous Decomposition | Upon combustion, may produce NOx, CO, CO₂, Cl₂, HCl gas. | [1] |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect potential degradation products like 2,4-dichloro-6-methylnicotinic acid.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
2. Standard Preparation:
-
Accurately weigh and dissolve a known amount of the compound in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to create working standards (e.g., 100 µg/mL, 50 µg/mL).
3. Sample Preparation:
-
Prepare a sample solution at a concentration similar to the highest standard (e.g., 100 µg/mL) using acetonitrile as the diluent.
4. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: ~270 nm (or determined by UV scan)
-
Column Temperature: 30 °C
5. Analysis:
-
Inject the standard and sample solutions.
-
The primary peak should correspond to this compound. The appearance of a more polar, earlier-eluting peak may indicate the presence of the hydrolyzed acid degradation product.
-
Calculate purity based on the relative peak area of the main component compared to the total area of all peaks.
Visual Workflow
Caption: Troubleshooting workflow for assessing the stability of a chemical compound.
References
Technical Support Center: Quenching Procedures for Ethyl 2,4-dichloro-6-methylnicotinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching reactions involving Ethyl 2,4-dichloro-6-methylnicotinate.
Troubleshooting Guide
Issue: Unexpected Side Products or Low Yield After Quenching
| Potential Cause | Recommended Solution |
| Hydrolysis of the Ester | The ester functionality is susceptible to hydrolysis under strongly acidic or basic quenching conditions. It is advisable to maintain a neutral or slightly acidic pH during the workup. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and minimize contact time. |
| Incomplete Quenching | Residual reactive reagents can lead to side reactions during workup and purification. Ensure the quenching agent is added slowly and in sufficient quantity until the reaction is completely neutralized. Monitoring the temperature during quenching can indicate if the reaction is still active. |
| Emulsion Formation | High concentrations of salts or the presence of polar aprotic solvents like DMF can lead to emulsion formation during aqueous workup. To break up emulsions, try adding brine, adding more of the organic solvent, or filtering the mixture through a pad of Celite. |
| Product Precipitation | The product may precipitate out of solution upon addition of the aqueous quenching solution, especially if the product is highly non-polar. If this occurs, add more organic solvent to redissolve the product before proceeding with the extraction. |
| Product Solubility in Aqueous Layer | Highly functionalized derivatives of this compound may have some solubility in the aqueous layer, especially if the pH is not optimal. It is recommended to back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common quenching procedure for reactions involving this compound?
A common and generally safe quenching procedure is the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This method is effective for neutralizing many reactions without being overly harsh, which helps to prevent the hydrolysis of the ethyl ester group.
Q2: My reaction was run in a basic medium. How should I quench it?
For reactions conducted in the presence of a strong base, it is crucial to neutralize the base carefully. A slow, dropwise addition of a mild acidic solution, such as a saturated aqueous solution of NH₄Cl, is recommended.[1] Alternatively, for less sensitive substrates, a dilute solution of HCl (e.g., 1N) can be used, but the temperature should be monitored closely to avoid excessive heat generation.
Q3: Can I use sodium bicarbonate to quench my reaction?
Yes, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good choice for neutralizing acidic catalysts or byproducts. It is a weak base and is less likely to cause hydrolysis of the ester compared to stronger bases like sodium hydroxide. It is often used as a wash after an initial acidic or neutral quench.[2]
Q4: How can I avoid the formation of an emulsion during workup?
Emulsion formation is a common issue, particularly when using solvents like DMF. To minimize this, you can try the following:
-
Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.
-
Add more of the organic extraction solvent.
-
Filter the entire mixture through a pad of Celite.
-
Minimize vigorous shaking and instead gently invert the separatory funnel multiple times.
Q5: What should I do if my product is water-soluble?
If you suspect your product has significant water solubility, you should perform multiple extractions of the aqueous layer with your organic solvent. Additionally, saturating the aqueous layer with sodium chloride (salting out) can decrease the solubility of your organic product in the aqueous phase, leading to better recovery.
Data Presentation: Summary of Quenching Procedures
| Reaction Type | Reagents | Quenching Agent | Workup Procedure |
| Nucleophilic Substitution | This compound, Benzyl alcohol, DMF | Water | The reaction mixture was diluted with water and extracted with EtOAc. The combined organic extracts were dried and concentrated.[1] |
| Reaction with a Strong Base | Not specified, but implies a strong base was used | Saturated NH₄Cl solution | The reaction mixture was quenched by the addition of a saturated NH₄Cl solution and diluted with DCM. The organic extract was dried and concentrated.[1] |
| Amide Coupling | Pyridine-2,6-dicarbonyl dichloride, D-alanyl methyl ester, Triethylamine, Dichloromethane | Water, 1N HCl, 1N NaHCO₃ | The reaction mixture was washed sequentially with water, 1N hydrochloric acid, 1N sodium bicarbonate, and finally with water. The organic layer was then dried and concentrated.[2] |
Experimental Protocols
Protocol 1: General Quenching and Workup for a Nucleophilic Substitution Reaction
This protocol is based on a procedure described for the reaction of this compound with an alcohol.[1]
-
Cool the Reaction: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction vessel to 0 °C in an ice bath.
-
Quench the Reaction: Slowly add deionized water to the reaction mixture with stirring. The amount of water should be sufficient to dissolve any inorganic salts and to dilute the reaction solvent (e.g., DMF).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (EtOAc) or another suitable organic solvent. Repeat the extraction two more times to ensure complete recovery of the product.
-
Combine and Wash: Combine the organic extracts and wash with brine to remove any remaining water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash chromatography or recrystallization as needed.
Protocol 2: Quenching of a Reaction Involving a Strong Base
This protocol is a general procedure suitable for reactions where a strong base (e.g., NaH, LDA) has been used.
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Quench with Saturated NH₄Cl: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture with vigorous stirring. Monitor for any gas evolution or temperature increase. Continue adding the NH₄Cl solution until the reaction is completely quenched (i..e., no more gas evolution or heat generation).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., dichloromethane (DCM), ethyl acetate).
-
Wash: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as required.
Visualizations
Caption: General experimental workflow for quenching and workup.
Caption: Troubleshooting decision tree for common workup issues.
References
Removal of 2,6-dichloro-3-methylpyridine from "Ethyl 2,4-dichloro-6-methylnicotinate"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of the byproduct 2,6-dichloro-3-methylpyridine from the target compound Ethyl 2,4-dichloro-6-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from 2,6-dichloro-3-methylpyridine?
A1: The main difficulty lies in the structural similarity of the two compounds. Both are chlorinated methyl-substituted pyridine derivatives, which can result in comparable polarities and solubilities, making separation by standard techniques like fractional distillation challenging.[1] This similarity necessitates optimized purification methods such as column chromatography or recrystallization to achieve high purity of the desired ethyl nicotinate product.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of this compound from the 2,6-dichloro-3-methylpyridine impurity. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will typically show distinct spots for the two compounds, allowing for the identification of fractions containing the pure product during column chromatography. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[2][3][4]
Q3: What are the expected physical properties of the target compound and the impurity?
A3: Key physical properties are summarized in the table below. Understanding these differences, particularly in polarity and potential solubility, is crucial for developing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₉H₉Cl₂NO₂ | 234.08 | 53-57 | Poorly soluble in water, soluble in organic solvents.[5] |
| 2,6-dichloro-3-methylpyridine | C₆H₅Cl₂N | 162.02 | Not widely reported | Slightly soluble in water. |
Troubleshooting Guides
Issue 1: Difficulty in Achieving Baseline Separation in Column Chromatography
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the two closely related compounds.
-
Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.
-
Improper Column Packing: An unevenly packed column can result in channeling and poor separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Perform preliminary TLC analysis with various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, petroleum ether/ethyl acetate) to find a system that provides the best separation between the two spots.
-
Consider using a shallow gradient elution, starting with a low polarity and gradually increasing it, to improve resolution.
-
-
Reduce the Sample Load:
-
Ensure the amount of crude product applied to the column is appropriate for the column dimensions. A general rule is to use a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
-
Proper Column Packing:
-
Pack the column using a slurry method to ensure a uniform and homogenous stationary phase.
-
Ensure the top of the silica gel bed is level and protected with a layer of sand.
-
Issue 2: Low Recovery of this compound After Recrystallization
Possible Causes:
-
Suboptimal Solvent Choice: The chosen solvent may have too high a solubility for the target compound at low temperatures, leading to significant loss in the mother liquor.
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent efficient crystallization upon cooling.[5]
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.
Troubleshooting Steps:
-
Select an Appropriate Solvent System:
-
The ideal solvent should dissolve the crude product completely at an elevated temperature but have low solubility for the desired compound at low temperatures.
-
Test a range of solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) on a small scale to identify the best system.
-
-
Use the Minimum Amount of Hot Solvent:
-
Add the hot solvent portion-wise to the crude material with heating and swirling until the solid just dissolves.
-
-
Ensure Slow Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by testing various ratios of hexane and ethyl acetate. A ratio that gives an Rf value of ~0.3 for the target compound is often a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
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Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with swirling until the solid fully dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the purified compound should form.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
Quantitative Data Summary
The following table presents typical, hypothetical results that could be expected from the purification of a crude sample of this compound containing 2,6-dichloro-3-methylpyridine as the primary impurity.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Column Chromatography | 85 | >98 | 80-90 |
| Recrystallization | 85 | >97 | 75-85 |
Note: Purity can be assessed by GC-MS or HPLC analysis. Yields are dependent on the initial purity and the specific experimental conditions.
Visualizations
Caption: Purification workflow for this compound.
Caption: Decision-making for purification method selection.
References
Navigating the Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The scale-up of complex organic syntheses presents a unique set of challenges that can impede progress and impact timelines in research and drug development. This technical support center provides a comprehensive resource for professionals engaged in the synthesis of Ethyl 2,4-dichloro-6-methylnicotinate, offering troubleshooting guidance and frequently asked questions to address common issues encountered during laboratory and pilot-plant scale-up.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete chlorination of the nicotinic acid precursor. | Ensure anhydrous conditions and a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride). Monitor the reaction progress using TLC or HPLC to confirm the disappearance of the starting material.[1] |
| Incomplete esterification. | Use an excess of ethanol and an effective acid catalyst (e.g., concentrated sulfuric acid). Consider removing water as it forms to drive the equilibrium towards the product. | |
| Product loss during work-up and purification. | Optimize extraction procedures by performing multiple extractions with a suitable solvent.[1] For purification, vacuum distillation is often effective for removing non-volatile impurities.[2] | |
| Presence of Impurities | Formation of mono-chlorinated intermediates. | Increase the reaction time or temperature during the chlorination step.[1] Purification via column chromatography can separate the desired dichloro- product from mono-chloro species.[1] |
| Hydrolysis of the ester to 2,4-dichloro-6-methylnicotinic acid. | During work-up, avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures.[1][2] Neutralize the reaction mixture promptly and at low temperatures. | |
| Formation of 2,6-dichloro-3-methylpyridine as a byproduct. | This can occur during the chlorination step. Optimization of reaction temperature, initially at 0°C followed by room temperature, can help minimize its formation.[3] | |
| Difficulty in Purification | Co-elution of impurities during column chromatography. | Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to improve separation. |
| Thermal decomposition during distillation. | Utilize high vacuum to lower the boiling point of the product and minimize thermal stress. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common synthetic strategies involve two key transformations: chlorination and esterification. One common route starts with a suitable nicotinic acid derivative which is first chlorinated and then esterified with ethanol.[3] An alternative industrial approach begins with the oxidation of 2-methyl-5-ethylpyridine to form the nicotinic acid ring, followed by chlorination and esterification.[2]
Q2: How can I monitor the progress of the chlorination reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. The product, this compound, will be significantly less polar than the starting hydroxy-nicotinate precursor. A mobile phase of hexane and ethyl acetate is typically suitable.[1] High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the conversion.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Phosphorus oxychloride (POCl₃), a common chlorinating agent, is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions.[1] The final product, this compound, is known to cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Q4: What are typical conditions for the final esterification step?
A4: The esterification is typically carried out by reacting the chlorinated nicotinic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is usually heated to reflux to ensure a reasonable reaction rate.[3]
Experimental Protocols
Protocol 1: Chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate
This protocol describes a general procedure for the chlorination step.
Materials:
-
Ethyl 2,4-dihydroxy-6-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, slowly add Ethyl 2,4-dihydroxy-6-methylnicotinate to an excess of phosphorus oxychloride.[1]
-
Heat the mixture to reflux and maintain for a minimum of 2 hours. Monitor the reaction by TLC until the starting material is consumed.[1]
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.[1]
-
Slowly and cautiously pour the residue into a beaker of ice water with vigorous stirring.[1]
-
Extract the aqueous mixture three times with ethyl acetate.[1]
-
Combine the organic layers and wash with saturated brine.[1]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.[1]
Protocol 2: Purification by Vacuum Distillation
This protocol outlines a general procedure for purifying the final product.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus
Procedure:
-
Set up a vacuum distillation apparatus suitable for the scale of your reaction.
-
Transfer the crude product to the distillation flask.
-
Gradually apply vacuum and slowly heat the flask.
-
Collect the fraction corresponding to the boiling point of this compound at the applied pressure. Impurities with significantly different boiling points will be separated.
Visualizing the Process
To further aid in understanding the synthesis and potential challenges, the following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
Validation & Comparative
A Comparative Guide to Ethyl 2,4-dichloro-6-methylnicotinate and Other Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethyl 2,4-dichloro-6-methylnicotinate with other nicotinic acid derivatives, focusing on their performance in various biological assays. The information is supported by experimental data from published research to assist in evaluating their potential for therapeutic applications.
Nicotinic acid (niacin) and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including vasodilatory, anti-inflammatory, analgesic, antioxidant, and antimicrobial effects. The structure of the nicotinic acid scaffold can be readily modified, leading to a diverse range of pharmacological profiles. This compound is a halogenated derivative of nicotinic acid, and its unique substitution pattern is expected to influence its chemical properties and biological activity.
Quantitative Comparison of Biological Activities
The following tables summarize the biological activities of various nicotinic acid derivatives, including this compound, based on available data. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Anti-inflammatory and Analgesic Activity of Nicotinic Acid Derivatives
| Compound/Derivative Class | Assay | Model | Key Findings | Reference(s) |
| This compound | - | - | Data not available in comparative studies. Halogenation is known to enhance anti-inflammatory activity in some molecular scaffolds. | - |
| 2-Aryl Nicotinic Acids | Carrageenan-induced paw edema | Rat | Significant reduction in paw edema. | [1] |
| Acetic acid-induced writhing | Mouse | Potent analgesic effects. | [1] | |
| Isonicotinic Acid Derivatives | ROS Inhibition | Human blood cells | Compound 5 (an isonicotinate of meta-aminophenol) showed an IC50 of 1.42 ± 0.1 µg/mL, which was eight-fold more potent than ibuprofen (IC50 = 11.2 ± 1.9 µg/mL). | [2] |
| Thiazolidinone Derivatives of Nicotinic Acid | Carrageenan-induced paw edema | Rat | Some derivatives showed anti-inflammatory activity comparable to standard drugs. | [3][4] |
| Acetic acid-induced writhing | Mouse | Moderate analgesic activity observed. | [3][4] |
Table 2: Vasodilatory and Antioxidant Activity of Nicotinic Acid Derivatives
| Compound/Derivative Class | Assay | Model | Potency/Efficacy | Reference(s) |
| This compound | - | - | Data not available. | - |
| 2-(1-adamantylthio)nicotinic acid | Phenylephrine-induced contraction | Isolated rat thoracic aorta | ED50 of 21.3 nM for vasorelaxation. | [5][6] |
| DPPH radical scavenging | In vitro | Potent antioxidant activity. | [5][6] | |
| Thionicotinic acid amide and nitrile analogs | Phenylephrine-induced contraction | Isolated rat thoracic aorta | Showed maximal vasorelaxation. | [5][6] |
| DPPH and SOD assays | In vitro | Exhibited antioxidant properties. | [5][6] |
Table 3: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound/Derivative Class | Organism(s) | Activity (MIC) | Reference(s) | |---|---|---|---|---| | This compound | - | Data not available. Halogenated compounds often exhibit antimicrobial activity. | - | | N-acylhydrazones of Nicotinic Acid | S. aureus, S. epidermidis | MIC = 1.95–15.62 µg/mL for some derivatives. |[7] | | 3-acetyl-1,3,4-oxadiazoline derivatives | B. subtilis, S. aureus | MIC = 7.81 µg/mL for a derivative with a 5-nitrofuran substituent. |[7] | | Thiazolidinone Derivatives of Nicotinic Acid | Various bacteria and fungi | Significant antimicrobial activities observed for some compounds. |[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
Animals are fasted for 12 hours before the experiment with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compounds, including this compound and other nicotinic acid derivatives, are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After a predetermined time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.[8]
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Standard and clinically isolated bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Procedure:
-
The MIC is determined using the broth microdilution method in 96-well microtiter plates.
-
A serial two-fold dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
A positive control (broth with inoculum) and a negative control (broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][9]
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
-
Preparation of Receptor Source: Membranes from cells expressing the desired nAChR subtype (e.g., HEK cells transfected with α4β2 nAChRs) or tissue homogenates rich in nAChRs (e.g., rat brain) are prepared.
-
Radioligand Binding Assay:
-
The assay is performed in a competitive binding format.
-
A constant concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compounds (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist (e.g., nicotine).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.[10][11]
Signaling Pathways and Experimental Workflows
The biological effects of many nicotinic acid derivatives are mediated through their interaction with specific cellular signaling pathways. The primary target for many of these compounds is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Activation of nAChRs by an agonist leads to the opening of the ion channel and an influx of cations (Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and triggers a cascade of downstream signaling events, including the activation of protein kinases and modulation of gene expression.
Caption: Simplified nAChR signaling pathway.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic comparison of nicotinic acid derivatives. This involves synthesis, purification, characterization, and a tiered biological screening process.
Caption: Workflow for comparing nicotinic acid derivatives.
References
- 1. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejournal.um.edu.my [ejournal.um.edu.my]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring relative acetylcholine receptor agonist binding by selective proton nuclear magnetic resonance relaxation experiments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Ethyl 2,4-dichloro-6-methylnicotinate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,4-dichloro-6-methylnicotinate and its analogs represent a class of synthetic organic compounds with a range of observed biological activities. This guide provides a comparative overview of their potential applications in agriculture as herbicides and insecticides, as well as their emerging role in pharmacology. The information is compiled from various scientific sources to facilitate further research and development in these fields.
Herbicidal Activity
Substituted pyridine carboxylic acids, the core structure of these analogs, are known to exhibit herbicidal properties, often acting as synthetic auxins.[1] These compounds mimic natural plant growth hormones, leading to uncontrolled and disorganized growth in susceptible weeds, ultimately causing their death.
Mechanism of Action: Synthetic Auxins
The proposed signaling pathway for synthetic auxin herbicides involves their binding to auxin receptors, which triggers a cascade of downstream events culminating in phytotoxicity.
Caption: Proposed signaling pathway for synthetic auxin herbicides.
Insecticidal Activity
The structural similarity of these compounds to nicotinic compounds suggests their potential as insecticides.[2] The chloronicotinyl class of insecticides, which includes commercially successful products like imidacloprid, act on the central nervous system of insects.[3]
Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonists
Chloronicotinyl insecticides function as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects. This leads to an irreversible blockage of these receptors, causing persistent nerve stimulation, paralysis, and eventual death of the insect.
Caption: Mechanism of insecticidal action via nAChR agonism.
A study on novel β-substituted nitromethylene neonicotinoid analogs, which are structurally related to the chloronicotinyl class, demonstrated potent insecticidal activity against cowpea aphids (Aphis craccivora). Several synthesized compounds exhibited lower LC50 values than the commercial insecticide imidacloprid, indicating higher potency.[4][5] For example, compound 9 in the study had an LC50 of 0.00974 mmol/L, compared to 0.03502 mmol/L for imidacloprid.[4][5] This highlights the potential for discovering highly active insecticides through structural modifications of the nicotinoid scaffold.
Table 1: Comparative Insecticidal Activity of Neonicotinoid Analogs against Aphis craccivora
| Compound | LC50 (mmol/L) |
| Analog 7 | 0.01567 |
| Analog 9 | 0.00974 |
| Analog 12 | 0.02494 |
| Analog 13 | 0.01893 |
| Analog 15 | 0.02677 |
| Analog 17 | 0.01778 |
| Analog 19 | 0.0220 |
| Analog 20 | 0.02447 |
| Imidacloprid (Commercial Standard) | 0.03502 |
| Data sourced from a study on novel β-substituted nitromethylene neonicotinoid analogues.[4][5] |
Pharmacological Activity
The pyridine nucleus is a common scaffold in many pharmacologically active compounds.[6] Derivatives of nicotinic acid have been investigated for a variety of therapeutic applications, including as anticancer and anti-inflammatory agents.
Anticancer Activity
Recent research has focused on nicotinamide derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. A study on novel nicotinamides identified compounds with potent cytotoxic activity against human cancer cell lines. For instance, compound D-1 showed an IC50 value of 3.08 µM against the HCT-116 colon cancer cell line, which was more potent than the standard drug sorafenib (IC50 = 7.28 µM).[7]
Table 2: Comparative in vitro Cytotoxicity of Nicotinamide Derivatives
| Compound | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) |
| A-1 | 34.9 | 18.07 |
| B-1 | 22.3 | 15.9 |
| C-6 | 19.6 | 17.4 |
| D-1 | 3.08 | 4.09 |
| Sorafenib (Standard) | 7.28 | 5.28 |
| Data from a study on novel nicotinamides as VEGFR-2 inhibitors.[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for assessing the biological activities discussed.
Herbicidal Activity Assay (Whole Plant Assay)
A common method to assess herbicidal activity is a whole plant spray assay.
Caption: General workflow for a whole plant herbicidal assay.
Insecticidal Activity Assay (Aphid Bioassay)
The insecticidal activity against sucking insects like aphids can be evaluated using a leaf-dip or spray method.
Caption: General workflow for an aphid insecticidal bioassay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
This compound and its analogs are a versatile class of compounds with demonstrated potential in agrochemical and pharmaceutical applications. The available data on related structures indicate that targeted modifications of the pyridine ring and its substituents can lead to compounds with high efficacy. Further structure-activity relationship studies on a broader range of analogs are warranted to fully explore the potential of this chemical scaffold and to develop novel, highly active compounds for specific applications. The experimental protocols and comparative data presented in this guide are intended to serve as a foundation for such future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 86129-63-7 [smolecule.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity evaluation of novel β-substituted nitromethylene neonicotinoid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Nicotinate Derivatives: A Comparative Efficacy Guide
For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic compounds, nicotinate and nicotinonitrile derivatives have emerged as a promising class of molecules with diverse biological activities. This guide provides a comparative analysis of the efficacy of various derivatives stemming from the "Ethyl 2,4-dichloro-6-methylnicotinate" scaffold, with a particular focus on their anticancer properties. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.
Unveiling the Anticancer Efficacy: A Data-Driven Comparison
Recent studies have highlighted the potential of nicotinic acid and nicotinonitrile derivatives as potent anticancer agents. The primary mechanism of action for several of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.
The following tables summarize the in vitro cytotoxic activity of various synthesized derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5c | HCT-15 (Colon Carcinoma) | Not explicitly stated, but higher than Doxorubicin | Doxorubicin | Not explicitly stated |
| 5c | PC-3 (Prostate Cancer) | Not explicitly stated, but higher than Doxorubicin | Doxorubicin | Not explicitly stated |
| 10 | NCI-H460 (Lung Cancer) | Lower than other synthesized compounds, but higher than Doxorubicin | Doxorubicin | Not explicitly stated |
| 10 | MCF-7 (Breast Cancer) | Lower than other synthesized compounds, but higher than Doxorubicin | Doxorubicin | Not explicitly stated |
| 10 | SF-268 (CNS Cancer) | Lower than other synthesized compounds, but higher than Doxorubicin | Doxorubicin | Not explicitly stated |
| Ethyl 5-cyano-2-methyl-4-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-6-(3-phenylureido)nicotinate | HePG2 (Liver Cancer) | 34.31 | - | - |
| Ethyl 5-cyano-2-methyl-4-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-6-(3-phenylureido)nicotinate | Caco-2 (Colon Cancer) | 24.79 | - | - |
| 8 | HCT-116 (Colon Cancer) | 5.4 | Sorafenib | 9.30 |
| 8 | HepG2 (Liver Cancer) | 7.1 | Sorafenib | 7.40 |
| 10 (from another study) | HCT-116 (Colon Cancer) | 15.4 | Sorafenib | 9.30 |
| 10 (from another study) | HepG2 (Liver Cancer) | 9.8 | Sorafenib | 7.40 |
| 7 | HCT-116 (Colon Cancer) | 15.7 | Sorafenib | 9.30 |
| 7 | HepG2 (Liver Cancer) | 15.5 | Sorafenib | 7.40 |
| 3f | NCI 60 Cell Panel (Mean) | GI50 = 3.3 | Erlotinib | GI50 = 7.68 |
Delving into the Experimental Framework
The evaluation of the anticancer potential of these nicotinic acid derivatives involves a series of well-defined experimental protocols. A generalized workflow for assessing the in vitro cytotoxicity of these compounds is outlined below.
Key Experimental Protocols
In Vitro Anticancer Activity Screening: .[1][2]
-
Cell Lines and Culture: Human cancer cell lines such as NCI-H460 (lung), MCF-7 (breast), SF-268 (central nervous system), HePG2 (liver), and Caco-2 (colon) are used.[1][2] Cells are typically grown in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The synthesized compounds are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin).
-
Incubation: The plates are incubated for a specified period, often 48 to 72 hours.
-
Viability Assay: Cell viability is determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell growth inhibition is calculated. The IC50 values are then determined from the dose-response curves.
The VEGFR-2 Signaling Pathway: A Key Therapeutic Target
Several of the synthesized nicotinic acid derivatives have been shown to exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
Concluding Remarks
The exploration of "this compound" derivatives has unveiled a promising landscape for the development of novel anticancer agents. The presented data indicates that specific structural modifications to the nicotinate scaffold can lead to potent and selective inhibitors of key cancer-related targets like VEGFR-2. While some derivatives have shown promising activity in vitro, further optimization is necessary to enhance their potency and pharmacokinetic profiles. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field, facilitating the design and evaluation of the next generation of nicotinate-based therapeutics.
References
- 1. longdom.org [longdom.org]
- 2. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Ethyl 2,4-dichloro-6-methylnicotinate: A Comparative Guide for Novel Insecticide Development
For Immediate Release
A deep dive into the structure-activity relationship (SAR) of Ethyl 2,4-dichloro-6-methylnicotinate and its analogs reveals critical insights for the design of next-generation insecticides. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols, to aid researchers in the development of more effective and selective pest control agents.
This compound is a synthetic organic compound belonging to the nicotinoid class of chemicals.[1] Its structural similarity to nicotine suggests a potential mode of action involving the insect nicotinic acetylcholine receptors (nAChRs), a key target for many modern insecticides.[1][2] Understanding how modifications to its chemical structure affect its insecticidal potency is crucial for the rational design of new and improved analogs.
Comparative Biological Activity
| Compound | Target Pest | LC50 (ppm) | Reference |
| Imidacloprid | Aphis gossypy | 34.577 | [3] |
| Thiamethoxam | Aphis gossypy | 40.713 | [3] |
| Acetamiprid | Aphis gossypy | 29.526 | [3] |
LC50 (Lethal Concentration 50) is the concentration of a substance required to kill 50% of a test population.
The insecticidal activity of neonicotinoids is heavily influenced by the substituents on the pyridine ring and the nature of the pharmacophore that interacts with the nAChR. For this compound, the key structural features likely contributing to its activity are:
-
The Dichlorinated Pyridine Ring: The chlorine atoms at the 2 and 4 positions are strong electron-withdrawing groups, which can influence the electronic properties of the pyridine ring and its interaction with the receptor.
-
The Methyl Group: The methyl group at the 6-position can affect the steric fit of the molecule into the binding pocket of the nAChR.
-
The Ethyl Ester Group: The ethyl ester at the 3-position can impact the compound's solubility, lipophilicity, and metabolic stability, all of which are critical for its bioavailability and efficacy.
Postulated Structure-Activity Relationship
Based on the general principles of neonicotinoid SAR, the following logical relationships can be proposed for the activity of this compound analogs. This diagram illustrates the key structural components and their likely influence on insecticidal potency.
References
A Comparative Guide to Metabolic Studies: Leveraging Deuterated Ethyl 2,4-dichloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for utilizing Deuterated "Ethyl 2,4-dichloro-6-methylnicotinate" in metabolic studies. While specific experimental data on this deuterated compound is not publicly available, this document outlines the established principles and methodologies for its use as a tracer. We will compare its application to non-labeled counterparts and other stable isotope-labeled compounds, offering a robust protocol for researchers designing pharmacokinetic and metabolic analyses.
Principles of Deuterium Labeling in Metabolic Research
Stable isotope labeling, particularly with deuterium (²H), is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies.[1][2][3] The substitution of hydrogen with deuterium creates a heavier, more stable molecule that can be readily distinguished by mass spectrometry.[4] This allows for precise tracking and quantification of a drug and its metabolites within a biological system. The key advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatography, providing a more accurate quantification by correcting for matrix effects and variations in instrument response.
The primary benefit of using deuterated compounds lies in the "kinetic isotope effect," where the heavier isotope can slow down metabolic reactions at the site of deuteration.[3] This can lead to a more favorable pharmacokinetic profile, including increased half-life and bioavailability.[3]
Hypothetical Metabolic Pathway and the Role of Deuteration
Based on the structure of "this compound," its metabolism in vivo is likely to proceed through several key pathways, including ester hydrolysis, oxidation of the methyl group, and potential dechlorination or hydroxylation of the pyridine ring.
Below is a diagram illustrating a plausible metabolic pathway for "this compound" and how strategic deuterium labeling can be used to probe these transformations.
Caption: Hypothetical metabolic fate of this compound.
Strategic deuteration, for instance on the ethyl or methyl group, would allow researchers to precisely follow the fate of these specific moieties.
Comparative Analysis: Deuterated vs. Non-Deuterated and Alternative Tracers
The table below outlines a comparison of using Deuterated "this compound" against its non-labeled form and other common stable isotope tracers like ¹³C-labeled compounds.
| Feature | Deuterated this compound | Non-Labeled this compound | ¹³C-Labeled this compound |
| Detection Method | Mass Spectrometry (MS) | UV, MS (less sensitive for tracing) | Mass Spectrometry (MS) |
| Quantification | High accuracy as an internal standard | Lower accuracy, requires separate internal standard | High accuracy as an internal standard |
| Metabolic Fate Tracking | Excellent, can pinpoint fate of deuterated group | Poor, indistinguishable from endogenous compounds | Excellent, tracks the carbon backbone |
| Kinetic Isotope Effect | Can alter metabolism, providing therapeutic potential | None | Minimal to none |
| Synthesis Complexity | Moderate to high | Low | High |
| Cost | Higher than non-labeled | Low | High |
Experimental Design and Protocols
A typical metabolic study using Deuterated "this compound" would involve the following workflow.
Caption: A standard workflow for in vivo metabolic studies.
Key Experimental Protocols
1. Synthesis of Deuterated "this compound"
While a specific synthesis for the deuterated version is not documented, a general approach would involve using a deuterated starting material. For example, to deuterate the ethyl group, one would use deuterated ethanol (d6-ethanol) in the final esterification step of the synthesis of the parent compound. The synthesis of the non-deuterated compound can be achieved through methods such as the condensation of ethyl acetoacetate with 2,4-dichloro-6-methylpyridine.[5]
2. In Vivo Animal Study
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Dosing: A single oral gavage of Deuterated "this compound" (e.g., 10 mg/kg) co-administered with a known amount of a non-labeled internal standard.
-
Sample Collection: Blood samples are collected via the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Urine and feces are collected over 24 hours.
-
Sample Preparation: Plasma is separated from blood by centrifugation. Tissues, if collected, are homogenized. All samples are stored at -80°C until analysis.
3. Metabolite Extraction
-
Plasma/Urine: Protein precipitation with acetonitrile (1:3 v/v). Vortex and centrifuge. The supernatant is collected and dried under nitrogen.
-
Feces/Tissues: Homogenize in a suitable buffer. Perform liquid-liquid extraction with a solvent like ethyl acetate.
4. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS Detection: Full scan and data-dependent MS/MS acquisition in both positive and negative ion modes to detect the parent compound and its metabolites based on their predicted mass-to-charge ratios. The mass shift corresponding to the deuterium label will be used to distinguish the administered compound from endogenous molecules.
Conclusion
The use of Deuterated "this compound" offers a significant advantage in metabolic studies. Its application as a tracer allows for precise quantification and detailed elucidation of metabolic pathways. While the kinetic isotope effect may alter its metabolic profile compared to the non-labeled compound, this feature itself can be exploited for therapeutic benefit by designing drugs with improved pharmacokinetic properties. The methodologies and comparative data presented in this guide provide a foundational framework for researchers to design and execute robust metabolic studies for this and similar compounds.
References
- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 86129-63-7 [smolecule.com]
Comparative analysis of "Ethyl 2,4-dichloro-6-methylnicotinate" synthesis routes
For researchers and professionals in the fields of pharmaceutical development and chemical synthesis, the efficient production of key intermediates is paramount. Ethyl 2,4-dichloro-6-methylnicotinate, a substituted pyridine derivative, serves as a versatile building block in the creation of a variety of more complex molecules. This guide provides a comparative analysis of potential synthetic routes to this compound, offering available experimental data and detailed protocols to inform laboratory and industrial applications.
Executive Summary
The synthesis of this compound can be approached through several strategic pathways. The primary routes identified involve either the early introduction of the ester functionality followed by chlorination, or the synthesis of a dichlorinated nicotinic acid precursor which is subsequently esterified. A key industrial method for a related precursor involves the oxidation of 2-methyl-5-ethylpyridine.[1] This guide will explore two main conceptual routes:
-
Route 1: Synthesis via Chlorination of a Hydroxynicotinate Precursor.
-
Route 2: Synthesis from 2-Methyl-5-ethylpyridine via Oxidation, Chlorination, and Esterification.
This analysis will delve into the specifics of each route, presenting quantitative data where available and outlining detailed experimental procedures.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: Via Chlorination of Hydroxynicotinate | Route 2: Via Oxidation of 2-Methyl-5-ethylpyridine |
| Starting Material | Ethyl 2,4-dihydroxy-6-methylnicotinate | 2-Methyl-5-ethylpyridine |
| Key Reagents | Phosphorus oxychloride (POCl₃) | Nitric acid, Sulfuric acid, Ethanol, Chlorinating agent |
| Reported Yield | ~90% (for a similar dichlorination) | 65.0% (for ethyl 6-methylnicotinate from 2-methyl-5-ethylpyridine) |
| Product Purity | High, requires purification | 98.3% (for ethyl 6-methylnicotinate) |
| Reaction Conditions | Reflux | High temperatures (155-160 °C) for oxidation |
| Key By-products | Phosphorous by-products | Isocinchomeronic acid diethyl ester |
| Advantages | Potentially high yield for the chlorination step. | Utilizes a readily available industrial starting material. |
| Disadvantages | The synthesis of the dihydroxy precursor may be multi-stepped. | Involves harsh oxidative conditions and multiple steps. |
Experimental Protocols
Route 1: Synthesis via Chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate (Analogous Procedure)
This protocol is adapted from the synthesis of ethyl 4,6-dichloronicotinate from ethyl 4,6-dihydroxynicotinate, a structurally analogous transformation.
Materials:
-
Ethyl 2,4-dihydroxy-6-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, slowly add ethyl 2,4-dihydroxy-6-methylnicotinate to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Cautiously pour the residue into ice water and stir for 30 minutes.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under vacuum to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Route 2: Synthesis from 2-Methyl-5-ethylpyridine (Multi-step)
This route involves the initial synthesis of ethyl 6-methylnicotinate from 2-methyl-5-ethylpyridine, which would then be followed by a chlorination step. The following protocol details the synthesis of the intermediate, ethyl 6-methylnicotinate.
Step 2a: Synthesis of Ethyl 6-methylnicotinate
Materials:
-
2-Methyl-5-ethylpyridine (98%)
-
Sulfuric acid (96%)
-
Ammonium vanadate
-
Nitric acid (65%)
-
Ethanol
-
Ammonia solution (25%)
-
Methylene chloride
Procedure:
-
In a suitable reaction flask, place 225.0 g of 96% sulfuric acid and 0.5 g of ammonium vanadate.
-
Cool the flask and add 92.7 g of 98% 2-methyl-5-ethylpyridine dropwise over 25 minutes.
-
Heat the stirred reaction mixture to 160 °C.
-
Over a period of 5 hours and 30 minutes, add 600.0 g of 65% nitric acid dropwise, maintaining the reaction temperature between 155 and 160 °C. During this addition, continuously distill off nitric acid.
-
After the addition is complete, heat the reaction at 190 °C for 15 minutes to remove any unreacted nitric acid.
-
Cool the reaction mixture to below 100 °C and pour it into 300 ml of ethanol.
-
Reflux the ethanol solution for 6 hours.
-
Distill off the ethanol and pour the residue onto 300 g of ice.
-
Neutralize the mixture with a 25% ammonia solution.
-
Extract the product three times with 100 ml of methylene chloride.
-
Evaporate the combined methylene chloride extracts to obtain the crude ethyl 6-methylnicotinate.[2][3] A reported yield for this process is 65.0% with a purity of 98.3%.[2]
Step 2b: Chlorination of Ethyl 6-methylnicotinate (Conceptual)
A subsequent chlorination step would be required to convert ethyl 6-methylnicotinate to the final product. This would likely involve reacting the intermediate with a chlorinating agent such as phosphorus oxychloride, similar to the procedure outlined in Route 1. The specific conditions for this reaction would need to be optimized.
Mandatory Visualization
The following diagrams illustrate the logical flow of the two proposed synthesis routes.
Caption: Synthesis Route 1: Chlorination of a Dihydroxy Precursor.
References
A Comparative Guide to the Insecticidal Efficacy of Ethyl 2,4-dichloro-6-methylnicotinate and Imidacloprid
Disclaimer: This guide provides a comparative overview of the insecticidal properties of Ethyl 2,4-dichloro-6-methylnicotinate and imidacloprid. It is important to note that while extensive research and data are available for imidacloprid, a widely used commercial insecticide, publicly accessible scientific literature on the insecticidal efficacy of this compound is scarce. Therefore, a direct, data-driven comparison of their performance is not currently possible. This guide summarizes the known information for imidacloprid and presents a hypothesized mechanism of action for this compound based on its chemical structure, highlighting the significant need for further research.
Introduction
The continuous demand for effective and target-specific insecticides is a driving force in agrochemical research. Imidacloprid, a neonicotinoid, has been a cornerstone of pest management for decades due to its broad-spectrum activity and systemic nature.[1][2] Conversely, this compound is a nicotinic acid derivative with a structural resemblance to compounds known to interact with insect nicotinic acetylcholine receptors (nAChRs), suggesting its potential as an insecticide.[3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison based on the available data and to outline a path for future comparative studies.
Chemical Properties and Available Data
A stark contrast exists in the volume of available data for these two compounds. Imidacloprid is a well-characterized insecticide, whereas information on this compound is largely limited to its chemical identity.
| Feature | This compound | Imidacloprid |
| Chemical Formula | C₉H₉Cl₂NO₂ | C₉H₁₀ClN₅O₂ |
| Molar Mass | 234.08 g/mol | 255.66 g/mol |
| Chemical Class | Nicotinic acid derivative | Neonicotinoid |
| Mechanism of Action | Hypothesized to be a nicotinic acetylcholine receptor (nAChR) agonist.[3] | Agonist of insect nicotinic acetylcholine receptors (nAChRs).[1][4] |
| Systemic Activity | Unknown | Yes, translocated via xylem.[1][5][6][7] |
| Spectrum of Activity | Unknown | Broad-spectrum, particularly effective against sucking insects.[2] |
| Efficacy Data (LC₅₀/LD₅₀) | Not publicly available | Widely available for numerous insect species. |
Mechanism of Action
Imidacloprid: An Established nAChR Agonist
Imidacloprid functions as a potent agonist of the insect nicotinic acetylcholine receptors (nAChRs).[1][4] In the insect central nervous system, acetylcholine (ACh) is a key neurotransmitter that binds to nAChRs, opening ion channels and propagating nerve impulses. Imidacloprid mimics the action of ACh but binds with high affinity to the receptor and is not readily broken down by acetylcholinesterase.[8] This leads to a persistent stimulation of the nAChRs, causing a blockage of nerve signal transmission, which results in paralysis and ultimately the death of the insect.[1] The selective toxicity of imidacloprid towards insects is attributed to its higher binding affinity for insect nAChRs compared to their mammalian counterparts.[1]
This compound: A Hypothesized Mechanism
Due to the structural similarities of this compound to nicotinic compounds, it is hypothesized that its mode of action may also involve the insect's nicotinic acetylcholine receptors.[3] The nicotinic acid core structure is a key pharmacophore for nAChR interaction. It is plausible that this compound could act as an agonist or antagonist at these receptors, leading to disruption of neurotransmission. However, without experimental data, this remains a speculation.
Proposed Experimental Protocol for Comparative Efficacy Assessment
To address the data gap for this compound and enable a direct comparison with imidacloprid, a standardized bioassay protocol is proposed. This protocol is based on established methods for insecticide efficacy testing.[9][10][11][12]
Objective: To determine and compare the lethal concentration (LC₅₀) of this compound and imidacloprid against a model insect pest (e.g., Myzus persicae - green peach aphid).
Materials:
-
Test insects: A healthy, synchronized colony of Myzus persicae.
-
Test compounds: this compound (analytical grade), Imidacloprid (analytical grade).
-
Solvent: Acetone or another suitable solvent.
-
Surfactant: Triton X-100 or similar.
-
Leaf discs from a suitable host plant (e.g., cabbage or radish).
-
Petri dishes.
-
Micropipettes.
-
Spray tower (for a uniform application).
-
Controlled environment chamber.
Methodology:
-
Preparation of Test Solutions:
-
Prepare stock solutions of each insecticide in the chosen solvent.
-
Create a series of dilutions (at least five concentrations) for each insecticide.
-
Prepare a control solution containing only the solvent and surfactant at the same concentration as the test solutions.
-
-
Leaf-Dip Bioassay:
-
Excise leaf discs of a uniform size from the host plant.
-
Dip each leaf disc into a test solution or the control solution for a standardized time (e.g., 10 seconds).
-
Allow the leaf discs to air dry completely.
-
Place each dried leaf disc into a Petri dish lined with moist filter paper.
-
-
Insect Exposure:
-
Transfer a set number of adult aphids (e.g., 20) onto each leaf disc.
-
Seal the Petri dishes with a ventilated lid.
-
Replicate each concentration and the control at least three times.
-
-
Incubation and Observation:
-
Place the Petri dishes in a controlled environment chamber (e.g., 25°C, 16:8 L:D photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-exposure. An aphid is considered dead if it is unable to move when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Perform probit analysis to calculate the LC₅₀ values and their 95% confidence intervals for each insecticide at each time point.
-
Compare the LC₅₀ values to determine the relative toxicity of the two compounds.
-
Conclusion and Future Directions
Imidacloprid is a well-established insecticide with a known mechanism of action and extensive efficacy data. In contrast, this compound remains a compound of hypothetical insecticidal potential. Its structural similarity to nicotinic compounds is a promising indicator, but rigorous scientific investigation is required to validate its efficacy and mode of action.
The proposed experimental protocol provides a framework for researchers to conduct direct comparative studies. Future research should focus on:
-
Determining the LC₅₀ and LD₅₀ values of this compound against a range of pest insects.
-
Investigating its mechanism of action through electrophysiological and molecular studies to confirm its interaction with nAChRs.
-
Assessing its spectrum of activity to identify the types of insects it is most effective against.
-
Evaluating its systemic properties in plants.
By undertaking such studies, the scientific community can ascertain whether this compound represents a viable alternative or a novel addition to the arsenal of insect pest management tools.
References
- 1. Imidacloprid - Wikipedia [en.wikipedia.org]
- 2. Imidacloprid General Fact Sheet [npic.orst.edu]
- 3. Buy this compound | 86129-63-7 [smolecule.com]
- 4. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translocation of Imidacloprid in Three Tree Species When Trunk- and Soil-Injected | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 6. researchgate.net [researchgate.net]
- 7. ask-force.org [ask-force.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.rdagriculture.in [journals.rdagriculture.in]
- 11. entomoljournal.com [entomoljournal.com]
- 12. academic.oup.com [academic.oup.com]
Comparative Analysis of Herbicidal Activity: Ethyl 2,4-dichloro-6-methylnicotinate versus Glyphosate
A comprehensive comparison of the herbicidal efficacy of Ethyl 2,4-dichloro-6-methylnicotinate and the widely-used broad-spectrum herbicide, glyphosate, is currently hindered by a lack of publicly available research data on the former. While glyphosate's mechanism of action and extensive experimental data are well-documented, "this compound" remains a compound with suggested but unverified herbicidal potential.
Glyphosate, the active ingredient in many commercial herbicides, is a systemic herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme. This enzyme plays a crucial role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. Inhibition of this pathway leads to a systemic failure and ultimately, plant death.
In contrast, the herbicidal properties of "this compound" are not well-characterized in scientific literature. While some chemical suppliers suggest its potential use as a herbicide due to its ability to affect metabolic pathways in pests, specific studies detailing its efficacy, mode of action in plants, and comparative performance against other herbicides are not available. Research on other nicotinic acid derivatives has shown that this class of compounds can exhibit herbicidal activity, suggesting a potential avenue for future investigation into "this compound."
Without experimental data, a quantitative comparison of the two compounds is not possible. Key metrics for evaluating herbicidal activity, such as the effective dose (ED50) for various weed species, the spectrum of controlled weeds, and the speed of action, remain unknown for "this compound."
Mechanism of Action
Glyphosate:
Glyphosate is absorbed through foliage and translocated throughout the plant. It competitively inhibits the EPSP synthase enzyme, a key component of the shikimate pathway. This pathway is vital for the production of aromatic amino acids (tyrosine, tryptophan, and phenylalanine), which are precursors for numerous essential plant compounds, including proteins, secondary metabolites, and hormones. The disruption of this pathway leads to a systemic metabolic cascade, resulting in the death of the plant.
Caption: Simplified signaling pathway of Glyphosate's herbicidal action.
This compound:
The mechanism of action for "this compound" as a herbicide is currently unknown.
Experimental Protocols
Detailed experimental protocols for evaluating the herbicidal activity of "this compound" are not available. For a comprehensive comparison with glyphosate, future studies would need to include standardized assays such as:
-
Greenhouse Efficacy Trials: Testing the compound on a range of monocot and dicot weed species at various application rates to determine the effective dose (ED50) and spectrum of activity.
-
Mode of Action Studies: Investigating the physiological and biochemical effects of the compound on plants to identify its molecular target. This could involve transcriptomic, proteomic, and metabolomic analyses.
-
Field Trials: Evaluating the herbicide's performance under real-world agricultural conditions to assess its efficacy, crop safety, and environmental fate.
The workflow for such a comparative study is outlined below:
Caption: A logical workflow for comparing the herbicidal activity of two compounds.
Conclusion
A definitive comparison of the herbicidal activity of "this compound" and glyphosate cannot be made at this time due to the absence of scientific data on the former. While glyphosate is a well-understood, potent, broad-spectrum herbicide, the potential of "this compound" in this application remains to be experimentally validated. Further research is required to determine its efficacy, mechanism of action, and potential as a viable herbicide. Researchers in the field of weed science and agrochemical development are encouraged to investigate this and other novel chemical structures to address the ongoing challenge of weed management and herbicide resistance.
Validating the Structure of Ethyl 2,4-dichloro-6-methylnicotinate: A Comparative ¹H NMR Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative analysis using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to validate the structure of "Ethyl 2,4-dichloro-6-methylnicotinate" against a potential isomer, "Ethyl 4,6-dichloro-2-methylnicotinate." By examining predicted ¹H NMR data alongside a detailed experimental protocol, this document serves as a practical tool for structural elucidation.
Predicted ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for this compound and a plausible structural isomer. This comparison highlights the distinct spectral fingerprints expected for each compound, enabling clear differentiation.
| Compound | Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| This compound | H-5 | ~7.3 | Singlet (s) | 1H |
| -OCH₂CH₃ | ~4.4 | Quartet (q) | 2H | |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | 3H | |
| -CH₃ | ~2.6 | Singlet (s) | 3H | |
| Alternative: Ethyl 4,6-dichloro-2-methylnicotinate | H-5 | ~8.1 | Singlet (s) | 1H |
| -OCH₂CH₃ | ~4.4 | Quartet (q) | 2H | |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | 3H | |
| -CH₃ | ~2.8 | Singlet (s) | 3H |
Note on Data: The ¹H NMR data presented is based on established principles of substituent effects on the chemical shifts of protons on a pyridine ring. Experimental verification is essential for definitive structural confirmation.
Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the proposed structure of this compound using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR based structural validation.
Experimental Protocol: ¹H NMR Spectroscopy
This section provides a general protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should fully dissolve the compound and have minimal overlapping signals with the analyte protons.[1]
-
Internal Standard: Although modern spectrometers can use the solvent signal as a reference, tetramethylsilane (TMS) can be added as an internal standard to set the chemical shift reference to 0 ppm.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument, typically around 4-5 cm.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions that can lead to broadened spectral lines.
NMR Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a Fourier-transform NMR spectrometer with a proton operating frequency of at least 300 MHz to ensure good signal resolution.
-
Tuning and Shimming: The instrument's probe must be tuned to the ¹H frequency, and the magnetic field needs to be shimmed to achieve high homogeneity, resulting in sharp, well-defined peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire an appropriate number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is generally adequate for quantitative analysis.
-
Data Processing and Analysis
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat.
-
Referencing: The chemical shift (δ) scale is calibrated by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integration and Interpretation: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.[1] The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) are then analyzed to elucidate the molecular structure.[2][3]
References
Safety Operating Guide
Proper Disposal of Ethyl 2,4-dichloro-6-methylnicotinate: A Guide for Laboratory Professionals
For Immediate Reference: Do Not Dispose of Ethyl 2,4-dichloro-6-methylnicotinate Down the Drain or in General Waste. This compound is a chlorinated organic chemical and requires specialized disposal procedures to ensure personnel safety and environmental protection. All disposal activities must comply with local, regional, and national hazardous waste regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat | Protects from contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Avoids inhalation of any dust or vapors. |
Handle the material in accordance with good industrial hygiene and safety practices.[1] Avoid creating dust, and prevent contact with skin, eyes, and clothing.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[2] Chlorinated hydrocarbons are not permitted for sewer disposal.
1. Waste Collection and Storage:
- Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats or paper towels, and place it in a clearly labeled, sealable hazardous waste container.
- Solutions: If the compound is in a solvent, collect it in a designated, compatible, and clearly labeled hazardous waste container for chlorinated organic solvents. Do not mix with non-halogenated solvent waste.
- Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents present.
- Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
2. Chemical Incompatibilities:
- Store waste containing this compound separately from:
- Bases
- Amines
- Reducing Agents
3. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for your hazardous waste.
- Provide the waste disposal service with an accurate description of the waste stream.
4. Emergency Spill Procedures:
- In case of a spill, ensure the area is well-ventilated.
- Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[2] Avoid generating dust.
- For liquid spills, use an inert absorbent material to contain the spill before collection into the hazardous waste container.
- Do not flush spills down the drain.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Essential Safety and Logistical Information for Handling Ethyl 2,4-dichloro-6-methylnicotinate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Ethyl 2,4-dichloro-6-methylnicotinate is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Hazard Identification: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area to mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable when handling this compound and similar halogenated aromatic compounds.[3] The following table summarizes the recommended PPE:
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[3][4] | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4] | Minimizes inhalation of vapors that can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound.
-
Don Appropriate PPE: Equip yourself with the necessary PPE as outlined in the table above.
-
Prepare Work Area: Ensure a chemical fume hood is operational and the workspace is clear of clutter.[3] All necessary equipment should be placed within the fume hood.
2. Handling:
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical using appropriate tools to minimize spill risks.[3]
-
Perform the Reaction: All experimental procedures must be conducted within the chemical fume hood with the sash at the lowest practical height.[3]
3. Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[3]
-
Segregate Waste: It is imperative to collect halogenated organic waste separately from non-halogenated waste in a designated and properly labeled container.[3]
-
Dispose of Waste: Follow your institution's specific hazardous waste disposal procedures.[3] The container should be disposed of at an approved waste disposal plant.[1]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If on Skin: Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
If Swallowed: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Spill Response:
-
For small spills: Ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the spilled solid and place it into a suitable, closed container for disposal.[1][4][5]
-
For large spills: Evacuate the immediate area and restrict access. Call for emergency response and provide details about the spilled chemical.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] Do not empty into drains.[1]
-
Container Disposal: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
